1-Bromo-1-phenylpropan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXBAUNIRFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885224 | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23022-83-5 | |
| Record name | 1-Bromo-1-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23022-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023022835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
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| Record name | 2-Propanone, 1-bromo-1-phenyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-phenylpropan-2-one | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1-phenylpropan-2-one, a valuable intermediate in organic synthesis. The document details the prevalent synthesis mechanism, the acid-catalyzed α-bromination of 1-phenylpropan-2-one, and explores the reaction conditions and protocols. Quantitative data from various synthesis methods are presented for comparative analysis. Detailed experimental procedures and spectroscopic data are included to facilitate practical application in a research and development setting.
Introduction
This compound, also known as α-bromophenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive functional groups: a carbonyl group and a labile bromine atom at the α-position. This bifunctionality allows for a variety of subsequent chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1] The primary and most direct route to this compound is the α-bromination of 1-phenylpropan-2-one (phenylacetone).
Core Synthesis Mechanism: Acid-Catalyzed α-Bromination
The synthesis of this compound from 1-phenylpropan-2-one is typically achieved through an acid-catalyzed α-bromination reaction.[1][2][3] This electrophilic substitution reaction proceeds via an enol intermediate, which is the key reactive species. The overall mechanism can be broken down into the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-phenylpropan-2-one by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[2]
-
Enol Formation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a carbon-carbon double bond, yielding the enol tautomer. This step is generally the rate-determining step of the reaction.[4]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or the bromine in N-Bromosuccinimide (NBS). This leads to the formation of a new carbon-bromine bond at the α-position.[2]
-
Deprotonation: The protonated carbonyl oxygen is then deprotonated, regenerating the carbonyl group and the acid catalyst. This final step yields the this compound product.
Diagram 1: Acid-catalyzed α-bromination mechanism.
Experimental Protocols
Two common methods for the synthesis of this compound are presented below, utilizing either molecular bromine or N-Bromosuccinimide as the brominating agent.
Method A: Bromination using Molecular Bromine in Acetic Acid
This is a classic and effective method for the α-bromination of ketones.[1][3]
Materials:
-
1-phenylpropan-2-one
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpropan-2-one (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution of the ketone. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of the bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Method B: Bromination using N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent compared to molecular bromine, often leading to cleaner reactions with fewer byproducts.[2]
Materials:
-
1-phenylpropan-2-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Carbon tetrachloride (or other suitable anhydrous solvent)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 1-phenylpropan-2-one (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with stirring for the appropriate time, monitoring the reaction progress by TLC. The reaction can be initiated with a radical initiator like AIBN or by light.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with a sodium bicarbonate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Diagram 2: General experimental workflow.
Quantitative Data
The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical data for the synthesis of α-bromoketones.
| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| A | Bromine (Br₂) | Acetic Acid | < 20 | Varies | ~72 | [3] |
| B | N-Bromosuccinimide (NBS) | p-TsOH / CCl₄ | Reflux | Varies | Good | [2] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are representative.
Product Characterization
Accurate characterization of the synthesized this compound is crucial for its use in subsequent research. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
δ 8.03 (d, 2H, Ar-H)
-
δ 7.59 (t, 1H, Ar-H)
-
δ 5.29 (q, 1H, -CH(Br)-)
-
δ 1.91 (d, 3H, -CH₃)[5]
-
-
¹³C NMR (CDCl₃):
-
Signals corresponding to the carbonyl carbon, aromatic carbons, the carbon bearing the bromine, and the methyl carbon are expected.
-
-
IR (Neat):
-
A strong absorption band around 1686 cm⁻¹ corresponding to the C=O stretching of the ketone.[5]
-
-
Mass Spectrum (EI):
-
The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Safety Considerations
-
Bromine (Br₂): is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling these solvents.
-
Acids: Glacial acetic acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound via acid-catalyzed α-bromination of 1-phenylpropan-2-one is a well-established and reliable method. The choice between molecular bromine and N-Bromosuccinimide as the brominating agent will depend on the desired selectivity, scale of the reaction, and safety considerations. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate. Careful attention to experimental protocol and safety precautions is paramount for achieving high yields and ensuring a safe laboratory environment.
References
An In-depth Technical Guide to the Spectral Data Interpretation of 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-bromo-1-phenylpropan-2-one. The interpretation of this spectral data is crucial for its identification, characterization, and application in synthetic organic chemistry and drug development.
Introduction
This compound (C₉H₉BrO) is a halogenated ketone that serves as a versatile intermediate in various organic syntheses.[1] Its structure, featuring a phenyl ring, a carbonyl group, and a bromine atom on an adjacent chiral center, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate spectral analysis is paramount to confirm its identity and purity.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of the compound is prepared in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a potassium bromide (KBr) plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Spectral Data Presentation
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.3 | Singlet | 1H | Methine proton (-CH(Br)-) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbon |
| ~129-128 | Aromatic carbons |
| ~50 | Methine carbon (-CH(Br)-) |
| ~30 | Methyl carbon (-CH₃) |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1720 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~650 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 214/212 | Moderate | [M]⁺ (Molecular ion) |
| 133 | High | [M - Br]⁺ |
| 105 | Very High | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 43 | High | [CH₃CO]⁺ |
Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
-
Aromatic Protons (δ ~7.5-7.3 ppm): The multiplet in this region, integrating to 5 protons, is characteristic of the protons on the monosubstituted phenyl ring.
-
Methine Proton (δ ~5.3 ppm): The singlet corresponding to one proton is assigned to the methine proton attached to the same carbon as the bromine atom. Its downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.
-
Methyl Protons (δ ~2.4 ppm): The singlet integrating to three protons is attributed to the methyl group adjacent to the carbonyl group.
¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
-
Carbonyl Carbon (δ ~200 ppm): The signal at this low field is characteristic of a ketone carbonyl carbon.
-
Aromatic Carbons (δ ~135-128 ppm): The signals in this range correspond to the six carbons of the phenyl ring.
-
Methine Carbon (δ ~50 ppm): This signal is assigned to the carbon atom bonded to the bromine atom.
-
Methyl Carbon (δ ~30 ppm): The signal at the highest field corresponds to the methyl carbon.
IR Spectrum
The infrared spectrum is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretch (~3060-3030 cm⁻¹): These absorptions confirm the presence of the aromatic ring.
-
Aliphatic C-H Stretch (~2925 cm⁻¹): This weak band indicates the presence of the methyl group.
-
Carbonyl (C=O) Stretch (~1720 cm⁻¹): This strong absorption is a definitive indicator of the ketone functional group.
-
Aromatic C=C Stretches (~1600, ~1495, ~1450 cm⁻¹): These bands are characteristic of the phenyl ring.
-
C-H Out-of-Plane Bending (~760, ~700 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene (B151609) ring.
-
C-Br Stretch (~650 cm⁻¹): This absorption confirms the presence of the carbon-bromine bond.
Mass Spectrum
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺, m/z 214/212): The presence of two peaks of nearly equal intensity, separated by two mass units, is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.
-
[M - Br]⁺ (m/z 133): This fragment results from the loss of a bromine radical from the molecular ion.
-
[C₆H₅CO]⁺ (m/z 105): This prominent peak, often the base peak, corresponds to the benzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the chiral carbon.
-
[C₆H₅]⁺ (m/z 77): This fragment arises from the loss of a carbonyl group from the benzoyl cation.
-
[CH₃CO]⁺ (m/z 43): This fragment corresponds to the acetyl cation, formed by cleavage on the other side of the carbonyl group.
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.
Caption: Logical workflow for the spectral data interpretation of this compound.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a conclusive identification of this compound. Each spectroscopic technique offers complementary information that, when integrated, confirms the molecular structure, the presence of key functional groups, and the connectivity of the atoms. This comprehensive spectral characterization is essential for ensuring the quality and identity of this important synthetic intermediate in research and development settings.
References
An In-depth Technical Guide on 1-Bromo-1-phenylpropan-2-one: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-phenylpropan-2-one, a versatile α-bromoketone intermediate with significant potential in organic synthesis and drug discovery. The document details its structural and physicochemical characteristics, provides adaptable experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of cellular signaling pathways. The inherent reactivity of the α-bromoketone moiety makes it a valuable tool for the development of targeted covalent inhibitors, particularly for enzymes such as protein tyrosine phosphatases (PTPs), which are critical regulators of cellular processes.
Introduction
This compound, also known as α-bromo-phenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a phenyl ring, confers a unique chemical reactivity that is exploited in a variety of chemical transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its potential applications, particularly in the context of medicinal chemistry and the development of novel therapeutics.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 1-Bromo-1-phenylacetone, α-Bromophenylacetone |
| CAS Number | 23022-83-5[3] |
| Molecular Formula | C₉H₉BrO[4] |
| Molecular Weight | 213.07 g/mol [4] |
| Canonical SMILES | CC(=O)C(C1=CC=CC=C1)Br[5] |
| InChI Key | LHMXBAUNIRFZCP-UHFFFAOYSA-N[5] |
Quantitative Physical and Chemical Data
| Property | Value | Reference |
| Appearance | Colorless or slightly yellow liquid | [6] |
| Density | 1.4514 g/cm³ at 15.1 °C | [3] |
| Boiling Point | 122-123 °C at 5 Torr | [3] |
| Flash Point | 114 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water. |
Synthesis and Purification
The primary synthetic route to this compound involves the α-bromination of 1-phenylpropan-2-one.[7] This reaction can be achieved using various brominating agents under controlled conditions.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the α-bromination of ketones.[8]
Materials:
-
1-phenylpropan-2-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Chloroform (B151607) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-phenylpropan-2-one (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any generated HBr, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
References
- 1. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatases in the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Bromo-1-phenyl-2-propanone | 23022-83-5 [chemicalbook.com]
- 4. (1R)-1-bromo-1-phenylpropan-2-one | C9H9BrO | CID 40510330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 23022-83-5 [smolecule.com]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Chemical Properties of Biriperone (CAS Number: 23022-83-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biriperone (B48065), also known as Centbutindole, is a neuroleptic agent identified by the CAS number 23022-83-5. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, drawing from available scientific literature. Biriperone exhibits a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which underpins its potential as an antipsychotic medication. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key technical data, outlining what is known about its mechanism of action, and highlighting areas where further research is needed.
Chemical and Physical Properties
Biriperone is a complex heterocyclic molecule. A summary of its known chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆FN₃O | [1][2][3][4][5] |
| Molecular Weight | 391.49 g/mol | [1][4] |
| IUPAC Name | 1-(4-fluorophenyl)-4-(1,3,4,6,7,12a-hexahydro-2H-pyrazino[1',2':1,6]pyrido[3,4-b]indol-2-yl)butan-1-one | [4] |
| Synonyms | Centbutindole, NSC 14369 | [4] |
| Melting Point | >168°C (decomposition) | [2][6] |
| Calculated logP (CLogP) | 4.57 | [1] |
| Topological Polar Surface Area (TPSA) | 39.34 Ų | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication). Soluble in DMSO. | [2][3][4] |
| Appearance | Solid powder, Off-White to Beige | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Biriperone are not extensively reported in publicly accessible literature. The following sections outline the general approaches that can be inferred from related methodologies.
Synthesis
A complete, detailed experimental protocol for the synthesis of Biriperone is not available in the reviewed literature. However, its chemical structure, 1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one, suggests a multi-step synthesis likely involving the formation of the core tetracyclic ring system, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, followed by alkylation of the piperazine (B1678402) moiety.
A plausible, though unconfirmed, synthetic workflow is depicted below. This should be considered a theoretical pathway and would require experimental validation.
Caption: A hypothetical synthetic workflow for Biriperone.
Analytical Methods
A validated, detailed High-Performance Liquid Chromatography (HPLC) method for the routine analysis of Biriperone in bulk or pharmaceutical formulations is not described in the available literature. However, pharmacokinetic studies in rats have utilized HPLC for the determination of Biriperone and its metabolites in biological matrices. Based on methods for similar compounds, a reverse-phase HPLC method would be a suitable approach.
Below is a generalized, hypothetical workflow for the development of an HPLC analytical method.
Caption: A general workflow for developing an HPLC analytical method for Biriperone.
Spectroscopic Data
Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the definitive structural elucidation of Biriperone are not publicly available. The acquisition of such data would be a critical step in any research or development program involving this compound.
Pharmacological Profile and Mechanism of Action
Biriperone is characterized as a neuroleptic agent with antagonist activity at dopamine D1, dopamine D2, and serotonin 5-HT2A receptors. This multi-receptor binding profile is a hallmark of atypical antipsychotics. The blockade of these receptors in different brain regions is thought to contribute to its antipsychotic effects and its potential side effect profile.
Signaling Pathways
The therapeutic and adverse effects of Biriperone are mediated through the modulation of complex intracellular signaling cascades initiated by the blockade of its target receptors.
Dopamine D1 Receptor Signaling Pathway Blockade:
Dopamine D1 receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[7] The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] Biriperone, as a D1 antagonist, would inhibit this pathway.
Caption: Simplified signaling pathway of Dopamine D1 receptor antagonism by Biriperone.
Dopamine D2 Receptor Signaling Pathway Blockade:
Dopamine D2 receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] Additionally, the βγ subunits of the G-protein can modulate other effectors like ion channels.[9] Biriperone's antagonism at D2 receptors would disinhibit this pathway, effectively increasing cAMP levels where D1 and D2 receptors are co-expressed.
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by Biriperone.
Serotonin 5-HT2A Receptor Signaling Pathway Blockade:
Serotonin 5-HT2A receptors are coupled to the Gαq G-protein.[10] Activation of this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[10] Biriperone's antagonism at 5-HT2A receptors would inhibit this entire cascade.
Caption: Simplified signaling pathway of Serotonin 5-HT2A receptor antagonism by Biriperone.
Conclusion
Biriperone (CAS No: 23022-83-5) is a promising neuroleptic agent with a multi-receptor antagonist profile. This guide has summarized the currently available chemical, physical, and pharmacological data. However, it is evident that there are significant gaps in the publicly available information, particularly concerning quantitative chemical properties, detailed experimental protocols for synthesis and analysis, and comprehensive spectroscopic data. Further research to elucidate these aspects is crucial for the continued development and potential clinical application of Biriperone. The provided signaling pathway diagrams offer a foundational understanding of its mechanism of action and can serve as a basis for more detailed pharmacological investigations.
References
- 1. biriperone [drugcentral.org]
- 2. 41510-23-0 CAS MSDS (Biriperone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Biriperone | 41510-23-0 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. clinivex.com [clinivex.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Molecular weight and formula of 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-1-phenylpropan-2-one, a halogenated ketone that serves as a valuable intermediate in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the alpha-bromination of phenylacetone (B166967), and includes relevant safety information. A logical workflow for the synthesis is also presented visually. This guide is intended to be a key resource for researchers and professionals in drug development and chemical synthesis, providing the foundational information necessary for the effective and safe use of this compound.
Chemical and Physical Properties
This compound, also known as α-bromo-α-phenylacetone, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure features a bromine atom attached to the carbon alpha to a carbonyl group, making it a reactive intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | --INVALID-LINK-- |
| Molecular Weight | 213.07 g/mol | --INVALID-LINK-- |
| Appearance | Clear light yellow to dark yellow liquid | --INVALID-LINK-- |
| Boiling Point | 122-123 °C at 5 Torr | --INVALID-LINK-- |
| Density | 1.4514 g/cm³ | --INVALID-LINK-- |
| CAS Number | 23022-83-5 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the alpha-bromination of phenylacetone (also known as 1-phenyl-2-propanone). The following protocol is a generalized procedure based on established methods for the acid-catalyzed bromination of ketones.
Materials:
-
Phenylacetone (1-phenyl-2-propanone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenylacetone in a suitable solvent such as glacial acetic acid or diethyl ether. Cool the solution in an ice bath with continuous stirring.
-
Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to allow for the dissipation of the evolved hydrogen bromide gas. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: Once the addition is complete and the reaction mixture has stirred for a designated period (monitoring by TLC is recommended), the reaction is quenched. This is typically done by pouring the reaction mixture into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether. The organic layers are combined.
-
Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the field of organic synthesis and drug development. The compiled data on its properties, a detailed synthesis protocol, and safety precautions are intended to facilitate its effective and safe application in a laboratory setting. The provided workflow diagram offers a clear visual representation of the synthesis process, aiding in experimental planning and execution.
References
An In-Depth Technical Guide on the Health and Safety Hazards of Alpha-Bromoketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bromoketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature confers significant electrophilicity to the α-carbon, making them potent alkylating agents.[1] While this reactivity is harnessed in organic synthesis and for the design of targeted covalent inhibitors in drug development, it is also the basis for their considerable health and safety hazards. This guide provides a comprehensive overview of the toxicological profile of alpha-bromoketones, methodologies for assessing their hazards, and an examination of the signaling pathways through which they exert their effects.
Introduction: The Double-Edged Sword of Reactivity
The high reactivity of alpha-bromoketones stems from the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[2] This property makes them valuable intermediates in a wide array of chemical reactions.[3][4] In the realm of drug discovery, this reactivity is exploited to create covalent inhibitors that form permanent bonds with nucleophilic residues like cysteine, histidine, or lysine (B10760008) within the active sites of target enzymes, leading to irreversible inhibition. This can offer advantages in terms of potency and duration of action. However, this same reactivity is responsible for their hazardous nature, as they can indiscriminately alkylate biological macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.[5]
Health and Safety Hazards
Alpha-bromoketones are known to be potent irritants and lachrymators, causing severe irritation to the eyes, skin, and respiratory tract.[6][7][8] Phenacyl bromide, a common alpha-bromoketone, is a powerful lachrymator and should be handled with extreme care to avoid contact with skin and inhalation of its vapors.[6][9]
2.1. Acute Toxicity
Acute exposure to alpha-bromoketones can cause immediate and severe health effects. Inhalation may lead to respiratory distress, while skin contact can result in painful burns.[7][8] Ingestion is also highly toxic.[7]
2.2. Skin Irritation and Sensitization
These compounds are known skin irritants and can cause severe burns upon contact.[7][10] Due to their ability to react with skin proteins, they also have the potential to act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.
2.3. Carcinogenicity and Genotoxicity
While specific carcinogenicity data for a wide range of alpha-bromoketones is limited, their nature as alkylating agents raises concerns about their potential to be mutagenic and carcinogenic through direct interaction with DNA.
Quantitative Toxicity Data
The following tables summarize available quantitative toxicity data for representative alpha-bromoketones. It is important to note that toxicity can vary significantly based on the specific structure of the compound.
| Compound | Test | Route | Species | Value | Reference |
| Bromoacetone | LC50 | Inhalation | Not Specified | 0.056 mg/L/4H | [11] |
| Phenacyl Bromide | LD50 | Oral | Mouse | > 2,000 mg/kg | [10] |
| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (MCF7 breast cancer cells) | Human | < 10 µg/mL | [12] |
| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (A549 lung cancer cells) | Human | 11.80 µg/mL | [12] |
| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (Caco2 colon cancer cells) | Human | 18.40 µg/mL | [12] |
| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (PC3 prostate cancer cells) | Human | < 10 µg/mL | [12] |
Experimental Protocols for Hazard Assessment
A thorough evaluation of the toxicological properties of alpha-bromoketones is essential. The following are key experimental protocols for assessing their health and safety hazards.
4.1. In Vitro Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the alpha-bromoketone for a defined period.
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
-
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][9][12][16]
-
Methodology:
-
Treat cells with the test compound.
-
Incubate the cells with a medium containing neutral red.
-
Wash the cells to remove excess dye.
-
Extract the dye from the viable cells.
-
Measure the absorbance of the extracted dye. The amount of dye retained is proportional to the number of viable cells.
-
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[1][2][11][17][18]
-
Methodology:
-
Collect the cell culture supernatant after treatment with the alpha-bromoketone.
-
Add a reaction mixture containing lactate and NAD+ to the supernatant.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The amount of NADH produced is measured, which is directly proportional to the amount of LDH released and, therefore, the extent of cell death.[1]
-
-
4.2. Skin Irritation and Sensitization Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess skin irritation and sensitization.
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method: This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of chemicals.[1]
-
OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA): This in vivo method in mice measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization.
4.3. Apoptosis and Mitochondrial Dysfunction Assays
-
Caspase Activity Assay: Apoptosis, or programmed cell death, is often mediated by caspases. Assays that measure the activity of key executioner caspases like caspase-3 and -7 can determine if a compound induces apoptosis.[3][5][11]
-
Methodology:
-
Lyse cells after treatment with the alpha-bromoketone.
-
Add a fluorogenic or colorimetric substrate for the specific caspase being measured.
-
The cleavage of the substrate by the active caspase results in a fluorescent or colored product that can be quantified.[5]
-
-
-
Mitochondrial Dysfunction Assays: The health of mitochondria is critical for cell survival. Assays that measure mitochondrial membrane potential or oxygen consumption can reveal if a compound is toxic to mitochondria.[7][19][16][18][20]
-
Methodology (Oxygen Consumption):
-
Isolate mitochondria from treated cells.
-
Measure the rate of oxygen consumption using a specialized instrument in the presence of various substrates and inhibitors of the electron transport chain.[19]
-
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of alpha-bromoketones is intrinsically linked to their ability to covalently modify proteins, thereby disrupting critical cellular signaling pathways.
5.1. Inhibition of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular responses to cytokines. Some alpha-bromoketones have been shown to inhibit this pathway by targeting protein tyrosine phosphatases (PTPs), which are negative regulators of JAK/STAT signaling. By irreversibly inhibiting PTPs, these compounds can alter the phosphorylation state of key pathway components, leading to dysregulation of gene expression involved in immunity and cell proliferation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Re-Directing an Alkylating Agent to Mitochondria Alters Drug Target and Cell Death Mechanism | PLOS One [journals.plos.org]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-haloketones, organic compounds featuring a halogen atom adjacent to a carbonyl group, represent a cornerstone of modern synthetic chemistry. Their unique bifunctional nature, possessing two key electrophilic sites, has rendered them indispensable building blocks for the construction of a vast array of complex molecules, from foundational heterocycles to life-saving pharmaceuticals. This technical guide provides a comprehensive historical overview of the discovery and development of alpha-haloketones, tracing their journey from early, often challenging, laboratory syntheses in the 19th century to their pivotal role in contemporary drug development. This document details seminal experimental protocols, presents historical quantitative data in structured formats, and visualizes the logical evolution of their chemistry and key synthetic applications.
The Dawn of Alpha-Haloketones: Early Syntheses and Discoveries
The story of alpha-haloketones begins in the mid-19th century, a period of fervent exploration in the nascent field of organic chemistry. The first examples of this class of compounds were prepared by direct halogenation of simple ketones, a conceptually straightforward but often difficult-to-control reaction.
The First Halogenations: Chloroacetone (B47974) and Bromoacetone (B165879)
The earliest documented synthesis of an alpha-haloketone is the preparation of chloroacetone. The work of French chemist Charles Adolphe Wurtz in the mid-1800s on the reactions of acetone (B3395972) laid the crucial groundwork for its halogenation.[1][2][3] Similarly, the synthesis of bromoacetone is attributed to N. Sokolowsky in 1876.[1][4] These initial preparations typically involved the direct reaction of acetone with the elemental halogen (chlorine or bromine).[1]
These early methods often suffered from a lack of selectivity, leading to mixtures of mono- and poly-halogenated products.[5] The reaction conditions required careful control to favor the desired mono-alpha-halogenated product.
Experimental Protocol: Preparation of Chloroacetone (Adapted from historical methods) [6]
To a round-bottom flask equipped with a reflux condenser, a dropping funnel, a gas inlet tube for chlorine, and a stirrer, is added 101 mL (80 g) of acetone and 20 g of calcium carbonate in lumps. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction. A current of chlorine is passed through the acetone, and 30-40 mL of water is gradually added from the dropping funnel. The reaction mixture is gently heated to approximately 60°C. Once the calcium carbonate is nearly consumed, the chlorine flow is stopped. The mixture is allowed to stand overnight to complete the reaction. The upper layer containing chloroacetone is separated and purified by fractional distillation, collecting the fraction boiling between 117-121°C.
Experimental Protocol: Preparation of Bromoacetone (Adapted from historical methods) [4]
In a flask equipped with a stirrer and a dropping funnel, 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid are introduced. The mixture is heated to about 65°C. Then, 354 cc (7.3 moles) of bromine is added carefully through the dropping funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine. After the bromine color has discharged, the solution is diluted with 800 cc of cold water, cooled to 10°C, and neutralized with solid anhydrous sodium carbonate. The separated oil is collected and dried with anhydrous calcium chloride. The crude bromoacetone is then purified by fractional distillation under reduced pressure, collecting the fraction boiling at 38–48°C/13 mm.
| Compound | Discoverer/Key Figure | Year | Boiling Point (°C) | Reported Yield (%) |
| Chloroacetone | Charles Adolphe Wurtz | mid-19th Century | 119-120 | Not consistently reported in early literature |
| Bromoacetone | N. Sokolowsky | 1876 | 38-48 (at 13 mmHg) | 50-51 |
Table 1: Physical Properties and Yields of Early Alpha-Haloketones. [4][6][7][8]
Foundational Reactions: Expanding the Synthetic Utility
The true synthetic potential of alpha-haloketones began to be realized with the discovery of name reactions that utilized their unique reactivity. The Darzens condensation and the Favorskii rearrangement, both discovered around the turn of the 20th century, transformed alpha-halocarbonyl compounds from chemical curiosities into powerful synthetic tools.
The Darzens Glycidic Ester Condensation (1904)
In 1904, French chemist Auguste Georges Darzens reported a novel reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[9] This reaction provided a direct route to epoxides, which are valuable synthetic intermediates.[9]
Caption: The Darzens Glycidic Ester Condensation Pathway.
Experimental Protocol: Darzens Condensation of Benzaldehyde (B42025) and Ethyl Chloroacetate (B1199739)
A solution of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide while maintaining the temperature between 0 and 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-cold water. The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester is then purified by distillation under reduced pressure.
The Favorskii Rearrangement (1894)
Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in 1894, this rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives in the presence of a base.[10] For cyclic α-halo ketones, the reaction results in a ring contraction, providing a valuable method for the synthesis of strained ring systems.[11]
Caption: The Favorskii Rearrangement via a Cyclopropanone Intermediate.
| Starting Material | Base | Product | Reported Yield |
| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | Good |
| 3-Bromobutan-2-one | Sodium Hydroxide | 2-Methylpropanoic acid | Not specified |
Table 2: Representative Yields from Early Favorskii Rearrangement Studies. [12]
Evolution of Synthetic Methodologies
The initial direct halogenation methods have been significantly refined over the decades to improve selectivity and expand the substrate scope.
Caption: Timeline of the Evolution of Alpha-Haloketone Synthesis.
The introduction of reagents like N-Bromosuccinimide (NBS) provided a milder and more selective method for alpha-bromination. More recently, the development of asymmetric synthesis has enabled the preparation of chiral alpha-haloketones with high enantioselectivity, which is crucial for the synthesis of single-enantiomer drugs.
Alpha-Haloketones in Modern Drug Development
The synthetic versatility of alpha-haloketones has made them invaluable intermediates in the pharmaceutical industry. A prominent example is their use in the synthesis of HIV protease inhibitors, a class of antiretroviral drugs that have revolutionized the treatment of HIV/AIDS.
Key Intermediates for HIV Protease Inhibitors: Atazanavir and Darunavir
Chiral alpha-haloketones are crucial building blocks for the synthesis of the HIV protease inhibitors Atazanavir and Darunavir .[13] These drugs contain a hydroxyethylamine or hydroxyethyl (B10761427) isostere core, which is often constructed from a chiral epoxide derived from an alpha-haloketone.
Caption: General Synthetic Workflow for HIV Protease Inhibitors via Alpha-Haloketone Intermediates.
Experimental Protocol: Synthesis of an Enantiopure α-Chloro Ketone Intermediate for Atazanavir [13]
An N-protected amino acid is first activated to a mixed anhydride (B1165640). This anhydride is then reacted with diazomethane (B1218177) to form an α-diazo ketone. The α-diazo ketone is subsequently treated with anhydrous ethereal hydrogen chloride at 0°C to afford the corresponding α-chloro ketone.
Quantitative Data for a Representative α-Chloro Ketone Intermediate: [13]
-
Yield: 87% (fully continuous process)
-
Melting Point: 108–109 °C
-
[α]D20: +27.4 (c 2.35, CHCl3)
-
¹H NMR (300 MHz, CDCl₃): δ 7.46–7.23 (m, 9H), 7.16 (d, J = 6.4 Hz, 2H), 5.36 (d, J = 7.1 Hz, 1H), 5.10 (s, 2H), 4.79 (q, J = 7.0 Hz, 1H), 4.17 (d, J = 16.2 Hz, 1H), 4.00 (d, J = 16.2 Hz, 1H), 3.20–2.96 (m, 2H)
-
¹³C NMR (75 MHz, CDCl₃): δ 201.0, 155.8, 135.9, 135.2, 129.1, 129.0, 128.6, 128.4, 128.2, 127.5, 67.3, 58.7, 47.5, 37.7, 29.7
The synthesis of Darunavir also relies on a key hydroxyethyl isostere that can be prepared from a chiral epoxide, which in turn is often synthesized from an alpha-haloketone precursor.[14] The epoxide is opened with an appropriate amine, and subsequent functional group manipulations lead to the final drug molecule.[10][15]
Conclusion
From their rudimentary beginnings as products of direct halogenation, alpha-haloketones have evolved into a class of highly versatile and indispensable synthetic intermediates. The discovery of foundational reactions like the Darzens condensation and the Favorskii rearrangement unlocked their vast potential, which has been continuously expanded through the development of more selective and asymmetric synthetic methods. Today, alpha-haloketones are central to the synthesis of a wide range of complex molecules, most notably in the development of life-saving pharmaceuticals. The historical journey of alpha-haloketones serves as a testament to the power of fundamental chemical discovery and its profound impact on science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Chloroacetone | High-Purity Reagent for Research [benchchem.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-D" by Jordan Michael Witte [ir.library.illinoisstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-phenylpropan-2-one is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its chemical reactivity is characterized by the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it susceptible to a variety of transformations, including nucleophilic substitution, elimination, and rearrangement reactions. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key reactions, detailed experimental protocols, and quantitative data where available. The document also illustrates important reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, an α-haloketone, is a valuable building block in organic synthesis due to its dual functionality. The presence of a ketone and a reactive benzylic bromide allows for a wide range of chemical modifications, making it a precursor to various pharmaceuticals and other biologically active molecules.[1] Understanding its reactivity and stability is crucial for its effective utilization in multi-step syntheses. This guide aims to consolidate the available scientific information to serve as a practical resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most organic solvents. | [3] |
| CAS Number | 23022-83-5 | [2] |
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine and the influence of the adjacent carbonyl group. It readily undergoes nucleophilic substitution, elimination, and the characteristic Favorskii rearrangement.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack.
The reaction with amines leads to the formation of α-aminoketones, which are important precursors for many biologically active compounds.
Experimental Protocol: Synthesis of 2-Amino-1-phenylpropan-1-one
-
Materials: this compound, Ammonia (B1221849) solution, Ethanol (B145695).
-
Procedure: A solution of this compound in ethanol is cooled in an ice bath. An excess of a cooled aqueous solution of ammonia is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.
Alcohols and carboxylates can act as nucleophiles to displace the bromide, forming α-alkoxy and α-acyloxy ketones, respectively.
Experimental Protocol: Reaction with Sodium Methoxide (B1231860)
-
Materials: this compound, Sodium methoxide, Methanol (B129727).
-
Procedure: To a solution of this compound in dry methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Note: The reaction with alkoxides can also lead to the Favorskii rearrangement as a competing pathway (see section 3.3). The reaction conditions, such as temperature and solvent, can influence the product distribution.
Thiols and other sulfur-containing nucleophiles react readily with this compound to form α-thioketones.
Experimental Protocol: Reaction with Sodium Thiomethoxide
-
Materials: this compound, Sodium thiomethoxide, Methanol.
-
Procedure: A solution of sodium thiomethoxide is prepared by reacting methanethiol (B179389) with sodium methoxide in methanol. To this solution, this compound is added, and the mixture is stirred at room temperature. The reaction is typically fast and can be monitored by TLC. Work-up involves quenching with water, extraction, and purification of the resulting α-methylthioketone.
-
Expected Yield: High yields are generally expected for this type of reaction.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.
Experimental Protocol: Elimination with Sodium Ethoxide
-
Materials: this compound, Sodium ethoxide, Ethanol.
-
Procedure: this compound is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is heated to reflux for a period of time, with the reaction progress monitored by TLC. After cooling, the mixture is poured into water and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated to give the α,β-unsaturated ketone. The stereochemistry of the resulting alkene will depend on the stereochemistry of the starting material and the reaction conditions.[3]
Logical Diagram: Nucleophilic Substitution vs. Elimination
Caption: Competing Sₙ2 and E2 pathways for this compound.
Favorskii Rearrangement
A characteristic reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement, which occurs in the presence of a base. This reaction leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.
The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide).
Experimental Protocol: Favorskii Rearrangement with Sodium Hydroxide
-
Materials: this compound, Sodium hydroxide, Water, Diethyl ether.
-
Procedure: A solution of this compound in a suitable solvent like diethyl ether is treated with an aqueous solution of sodium hydroxide. The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the disappearance of the starting material. After the reaction is complete, the aqueous layer is separated, acidified with a mineral acid (e.g., HCl), and the resulting carboxylic acid is extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the product.
Diagram: Favorskii Rearrangement Mechanism
References
An In-depth Technical Guide to the Solubility of 1-Bromo-1-phenylpropan-2-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1-phenylpropan-2-one (also known as α-bromo-phenylacetone), a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification, and formulation development within the pharmaceutical and chemical industries.
Core Concepts of Solubility
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (carbonyl and bromo functional groups) and nonpolar (phenyl ring) characteristics, leading to a nuanced solubility profile.[1]
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane | High | The polarity of these solvents can interact favorably with the polar carbonyl and bromo groups of the solute.[1] |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of these solvents can engage in dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring of the solute will interact with these solvents, but the polar functional groups will limit overall solubility. |
| Aqueous | Water | Low / Insoluble | The large nonpolar phenyl group and the overall organic character of the molecule limit its solubility in water.[1] |
Experimental Protocols for Solubility Determination
The following are generalized experimental methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be adapted for specific laboratory settings and solvent systems.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Test tubes and rack
-
Spatula
-
Selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane)
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.[3]
-
Add 1 mL of the chosen solvent to the test tube in small portions.[3]
-
After each addition, vigorously agitate the mixture for 60 seconds using a spatula for stirring or a vortex mixer.[4]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[4]
-
Record the observations for each solvent tested.
Protocol 2: Semi-Quantitative Solubility Determination
This method provides a more precise measure of solubility by determining the amount of solvent required to dissolve a known mass of the solute.
Materials:
-
This compound
-
Analytical balance
-
Volumetric flasks
-
Graduated pipettes or burettes
-
Magnetic stirrer and stir bar
-
Selection of organic solvents
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it into a volumetric flask.
-
Slowly add the chosen solvent from a burette or pipette while continuously stirring the mixture.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the total volume of solvent added.
-
Calculate the solubility in terms of g/L or mg/mL.
-
Repeat the procedure at a controlled temperature for accurate and reproducible results.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Logical Relationship in Synthesis
The synthesis of α-haloketones often involves the bromination of a corresponding ketone. The following diagram shows a simplified logical relationship for the synthesis of this compound from its precursor.
Caption: A diagram showing the logical flow from starting materials to products in the synthesis.
References
An In-Depth Technical Guide on the IUPAC Nomenclature and Properties of 1-Bromo-1-phenylpropan-2-one and Its Isomers
Introduction
α-Haloketones are a significant class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. They serve as versatile synthetic intermediates in a multitude of organic reactions, including nucleophilic substitutions and the synthesis of various heterocyclic compounds. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, a prominent α-bromoketone, and its key structural isomers. Furthermore, it presents a compilation of their physicochemical data and outlines a standard experimental protocol for their synthesis.
IUPAC Nomenclature
The systematic naming of ketones and their derivatives under IUPAC rules follows a clear, hierarchical process. The fundamental principles involve identifying the longest carbon chain containing the carbonyl group, numbering it to give the carbonyl carbon the lowest possible locant, and appending the suffix "-one".
Nomenclature of this compound
The IUPAC name This compound is derived as follows:
-
Identify the Parent Chain : The longest continuous carbon chain containing the carbonyl group has three carbon atoms, making it a derivative of propane.
-
Identify the Principal Functional Group : The presence of a ketone (C=O) group makes the parent structure a propanone.
-
Number the Carbon Chain : The chain is numbered from the end nearest to the carbonyl group. In this case, numbering from right to left gives the carbonyl carbon the locant '2'. Thus, the base name is propan-2-one.[1][2][3]
-
Identify and Locate Substituents :
-
A bromine atom is attached to carbon 1. This is named as a "1-bromo" prefix.
-
A phenyl group (C₆H₅) is also attached to carbon 1. This is named as a "1-phenyl" prefix.
-
-
Assemble the Full Name : The substituents are listed alphabetically (bromo before phenyl) before the parent name. This results in the final IUPAC name: This compound .
The molecule contains a chiral center at carbon 1 (C1), as it is bonded to four different groups: a bromine atom, a phenyl group, a hydrogen atom, and an acetyl group (-COCH₃). Therefore, it can exist as a pair of enantiomers, which are designated (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific stereoisomer can be named, for example, (1R)-1-bromo-1-phenylpropan-2-one .[4]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Cathinone-Derived Analgesics Using 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-phenylpropan-2-one, also known as α-bromopropiophenone, is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmacologically active compounds.[1] Its utility is particularly notable in the development of novel analgesic agents, primarily through the synthesis of cathinone (B1664624) and its derivatives. These synthetic cathinones, which are structurally similar to naturally occurring alkaloids, have demonstrated significant analgesic properties. This document provides detailed application notes and experimental protocols for the synthesis of cathinone-derived analgesics using this compound as a starting material, along with methods for evaluating their analgesic efficacy.
The synthetic pathway primarily involves the nucleophilic substitution of the bromine atom in this compound with an appropriate amine, leading to the formation of a β-keto-phenethylamine scaffold, which is characteristic of cathinone derivatives.[2] The analgesic effects of these compounds are largely attributed to their interaction with monoamine transporters in the central nervous system, leading to a modulation of neurotransmitter levels.[3][4]
Synthetic Applications in Analgesic Drug Development
The primary application of this compound in analgesic drug synthesis is as a precursor for N-alkylated cathinones. The general synthetic scheme involves the reaction of the α-bromoketone with a primary or secondary amine. A prominent example is the synthesis of methcathinone, a compound known for its stimulant and potential analgesic properties.
General Synthesis of N-Methylcathinone from this compound
The synthesis of N-methylcathinone (2-(methylamino)-1-phenylpropan-1-one) serves as a representative example of the synthetic utility of this compound. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbon bearing the bromine atom.
Caption: Synthetic pathway for N-Methylcathinone.
Experimental Protocols
Protocol 1: Synthesis of N-Methylcathinone
This protocol outlines the synthesis of N-methylcathinone from this compound.
Materials:
-
This compound
-
Methylamine (40% solution in water or as a gas)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an excess of methylamine solution (2-3 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After the reaction is complete, wash the ethereal solution with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude N-methylcathinone free base.
-
For purification and to obtain the more stable hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry to obtain N-methylcathinone hydrochloride.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-Methylcathinone HCl | C10H14ClNO | 199.68 | 65-75 | 182-184 |
Note: Yields can vary based on reaction scale and purification efficiency.
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ): 7.9-7.5 (m, 5H, Ar-H), 4.6 (q, 1H, CH), 2.5 (s, 3H, N-CH₃), 1.5 (d, 3H, CH-CH₃).
-
¹³C NMR (CDCl₃, δ): 199.0 (C=O), 134.0, 129.0, 128.5 (Ar-C), 58.0 (CH), 35.0 (N-CH₃), 16.0 (CH-CH₃).
-
IR (KBr, cm⁻¹): 3400 (N-H), 1680 (C=O), 1600, 1450 (Ar C=C).
Protocol 2: Evaluation of Analgesic Activity using the Tail-Flick Test
The tail-flick test is a standard method for assessing the analgesic efficacy of compounds in rodents.[5][6][7]
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
Animals:
-
Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Gently place each mouse in a restrainer.
-
Focus the radiant heat source on the distal part of the tail (approximately 2-3 cm from the tip).
-
Record the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer the test compound (e.g., N-methylcathinone hydrochloride, dissolved in saline) intraperitoneally (i.p.) or orally (p.o.). A control group should receive the vehicle (saline).
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, repeat the tail-flick test and record the latency.
-
The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Protocol 3: Evaluation of Analgesic Activity using the Hot Plate Test
The hot plate test is another common method to evaluate central analgesic activity.[8][9][10]
Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
A transparent cylindrical enclosure to keep the animal on the hot plate.
Animals:
-
Male Wistar rats (150-200 g).
Procedure:
-
Acclimatize the rats to the testing environment.
-
Determine the baseline reaction time by placing each rat on the hot plate and recording the time until it shows signs of nociception (e.g., licking its paws or jumping). A cut-off time of 30 seconds is typically used to prevent injury.
-
Administer the test compound or vehicle to the respective groups.
-
At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place the rats back on the hot plate and record the reaction time.
-
Calculate the % MPE as described in the tail-flick test protocol.
Quantitative Data Summary
The following table summarizes representative data that could be obtained from the analgesic evaluation of a synthesized cathinone derivative.
| Test Compound | Dose (mg/kg, i.p.) | Peak Analgesic Effect (% MPE) | Time to Peak Effect (min) |
| N-Methylcathinone HCl | 5 | 45 ± 5 | 30 |
| N-Methylcathinone HCl | 10 | 70 ± 8 | 30 |
| Morphine (Positive Control) | 5 | 95 ± 4 | 30 |
| Saline (Vehicle) | - | 5 ± 2 | - |
Data are presented as mean ± SEM and are illustrative.
Mechanism of Action and Signaling Pathway
Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] They can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3] This enhanced monoaminergic neurotransmission in pain-modulating pathways is believed to be the primary mechanism behind their analgesic effects.
Caption: Mechanism of action of cathinone derivatives at the dopamine synapse.
Logical Workflow for Analgesic Drug Development
The development of novel analgesic drugs from this compound follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Workflow for analgesic drug development.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of cathinone-derived compounds with potential analgesic properties. The straightforward synthetic routes, coupled with established in vivo models for pain assessment, provide a robust framework for the discovery and development of novel non-opioid analgesics. Further structure-activity relationship (SAR) studies on derivatives synthesized from this precursor could lead to the identification of compounds with improved efficacy and safety profiles.
References
- 1. Cathinone - Wikipedia [en.wikipedia.org]
- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Bromo-1-phenylpropan-2-one as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-phenylpropan-2-one is a versatile α-haloketone that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for diverse cyclization reactions to form key heterocyclic scaffolds. These scaffolds, particularly thiazoles, imidazoles, and oxazoles, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.
Synthetic Applications
The primary application of this compound in heterocyclic synthesis is through condensation reactions with various nucleophilic reagents. The general reaction scheme involves the nucleophilic attack on the α-carbon bearing the bromine, followed by an intramolecular cyclization involving the ketone carbonyl group.
Thiazole (B1198619) Synthesis via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and highly effective method for the formation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] When this compound is reacted with thiourea, it yields 2-amino-4-methyl-5-phenylthiazole, a compound with a scaffold known for its diverse biological activities. Similarly, reaction with other thioamides can produce a variety of substituted thiazoles.
Imidazole Synthesis
Analogous to the Hantzsch synthesis, this compound can be used to synthesize imidazoles. The reaction of the α-haloketone with amidines or urea (B33335) provides access to substituted imidazoles.[3] For instance, the condensation with an amidine can yield a 2,4-disubstituted imidazole, while reaction with urea can produce an imidazol-2-one derivative. Imidazole derivatives are known to possess a broad spectrum of pharmacological properties.[4]
Oxazole Synthesis
The synthesis of oxazoles from this compound can be achieved through reaction with amides. This method, known as the Robinson-Gabriel synthesis, involves the cyclodehydration of an α-acylamino ketone intermediate.[5] The resulting 4-methyl-5-phenyloxazole (B94418) core is a key structural motif in many biologically active molecules, including those with anti-inflammatory properties.[6][7]
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound, particularly 4-methyl-5-phenyl substituted thiazoles, have shown significant promise in anticancer research. Several studies have demonstrated that thiazole derivatives can act as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2][8] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] By inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR, these thiazole derivatives can induce apoptosis and inhibit tumor growth.[2][9]
The general mechanism involves the binding of the thiazole derivative to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby blocking the signal transduction cascade.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Named Reactions Involving α-Bromoketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key named reactions where α-bromoketones serve as crucial intermediates. The information presented is intended to guide synthetic chemists in the strategic application of these reactions in research and development, particularly in the context of drug discovery and development.
Favorskii Rearrangement
The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2] A significant application of this reaction is the ring contraction of cyclic α-halo ketones, providing an efficient route to smaller carbocyclic systems.[1][3] For instance, a six-membered ring like cyclohexanone (B45756) can be converted into a five-membered cyclopentane (B165970) ring system.[1] This transformation proceeds through a highly strained cyclopropanone (B1606653) intermediate.[1][4]
Applications in Drug Development:
-
Synthesis of Strained Ring Systems: The Favorskii rearrangement is instrumental in synthesizing strained cyclic compounds, such as those found in the core structures of some natural products and pharmaceuticals.[5] A notable example is its application in the synthesis of cubane, a molecule of interest in medicinal chemistry due to its rigid scaffold.[5][6]
-
Access to Functionalized Carbocycles: The reaction provides a reliable method for synthesizing functionalized cyclopentane and other carbocyclic derivatives, which are common scaffolds in medicinal chemistry.[1]
-
Skeletal Editing: This rearrangement allows for significant modifications to the carbon skeleton of a molecule, which is a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs.[7]
Reaction Mechanism:
The generally accepted mechanism for the Favorskii rearrangement involves the following key steps:[4][8][9]
-
Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the side of the ketone away from the bromine atom.[1] This results in the formation of a resonance-stabilized enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a bicyclic cyclopropanone intermediate.[1][4]
-
Nucleophilic Attack: A nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane (B1198618) ring to form a more stable carbanion.
-
Protonation: The carbanion is subsequently protonated by the solvent to yield the final carboxylic acid derivative.[1]
A variation known as the quasi-Favorskii rearrangement occurs when the α-halo ketone lacks enolizable hydrogens. In this case, the reaction proceeds through a semi-benzylic type mechanism.[4][10]
Diagram: Favorskii Rearrangement Mechanism
Caption: Workflow of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone (B1249149)
This protocol describes the ring contraction of 2-bromocyclohexanone to methyl cyclopentanecarboxylate.[1]
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.[1]
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.[1]
-
Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry should form.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[1][8]
-
Workup and Quenching: After 4 hours, cool the reaction to room temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[1][8]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.[1][8]
-
Purification: Purify the crude product by silica (B1680970) gel flash chromatography to afford the desired methyl cyclopentanecarboxylate. A typical yield for this reaction is around 78%.[8]
| Reactant | Molar Eq. | Product | Yield (%) | Reference |
| 2-Bromocyclohexanone | 1.0 | Methyl cyclopentanecarboxylate | 78 | [8] |
| α-bromobutan-2-one | 1.0 | Methyl 2-methylpropanoate | 84 | [11] |
| 3-bromo-3-methylbutan-2-one | 1.0 | Methyl 2,2-dimethylpropanoate | 99 | [11] |
Neber Rearrangement
The Neber rearrangement is a base-induced conversion of a ketoxime O-sulfonate into an α-amino ketone.[12][13] This reaction proceeds through an azirine intermediate, which is then hydrolyzed to the final product.[14]
Applications in Drug Development:
-
Synthesis of α-Amino Ketones: α-Amino ketones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.[15][16]
-
Access to Chiral Amines: The Neber rearrangement can be adapted for the synthesis of enantiomerically pure α-amino acids and their derivatives, which are crucial building blocks in peptide and peptidomimetic drug design.[17]
-
Heterocycle Synthesis: The α-amino ketone products can be readily converted into imidazoles, pyridines, and other heterocyclic systems of medicinal interest.[16]
Reaction Mechanism:
The mechanism of the Neber rearrangement is as follows:[12][14]
-
Deprotonation: A base abstracts a proton from the α-carbon of the ketoxime O-sulfonate, forming a carbanion.
-
Azirine Formation: The carbanion displaces the sulfonate leaving group in an intramolecular nucleophilic substitution to form a 2H-azirine intermediate.
-
Hydrolysis: The azirine intermediate is then hydrolyzed by the addition of water to yield the α-amino ketone.
Diagram: Neber Rearrangement Mechanism
Caption: Key steps of the Neber rearrangement.
Experimental Protocol: General Procedure for the Neber Rearrangement
This protocol provides a general guideline for the Neber rearrangement.
Materials:
-
Ketone
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine
-
Tosyl chloride (TsCl)
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Oxime Formation: Dissolve the starting ketone in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride and a base (e.g., pyridine) and stir at room temperature or with gentle heating until the ketone is consumed (monitored by TLC).
-
Tosylation: Cool the reaction mixture containing the oxime to 0 °C. Slowly add tosyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for several hours until the tosylation is complete.
-
Rearrangement: Prepare a solution of sodium ethoxide in ethanol. Add the tosylated oxime solution to the ethoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis and Workup: Pour the reaction mixture into water and acidify with hydrochloric acid. Heat the mixture to hydrolyze the azirine intermediate.
-
Extraction and Purification: After cooling, make the solution basic and extract the α-amino ketone with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or crystallization.
| Starting Material | Product | Yield (%) | Reference |
| Acetophenone Oxime Tosylate | α-Aminoacetophenone | ~70-80 | General procedure, not specifically cited |
| Cyclohexanone Oxime Tosylate | 2-Aminocyclohexanone | ~60-70 | General procedure, not specifically cited |
Darzens Condensation
The Darzens condensation, also known as the Darzens glycidic ester condensation, is a reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[18][19] When an α-bromoketone is used instead of an α-haloester, the product is an α,β-epoxy ketone.[18]
Applications in Drug Development:
-
Synthesis of Epoxides: The Darzens reaction is a powerful method for constructing highly functionalized oxiranes, which are versatile intermediates in organic synthesis.[20]
-
Asymmetric Synthesis: Enantioselective versions of the Darzens reaction have been developed, allowing for the synthesis of chiral epoxides, which are important building blocks for chiral drugs. For example, an asymmetric Darzens condensation was a key step in the synthesis of diltiazem.[21]
-
Total Synthesis of Natural Products: The reaction has been employed in the total synthesis of complex natural products, such as in the enantioselective total synthesis of (–)-coriolin.[21]
Reaction Mechanism:
The mechanism of the Darzens condensation involves the following steps:[20]
-
Enolate Formation: A base deprotonates the α-carbon of the α-bromoketone to form an enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the bromide to form the epoxide ring.
Diagram: Darzens Condensation Workflow
Caption: Experimental workflow for the Darzens condensation.
Experimental Protocol: Darzens-type Synthesis of Epoxyphosphonates
This protocol describes a Darzens-type reaction of acyl phosphonates with α-bromo ketones.[20]
Materials:
-
α-Bromo ketone
-
Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Reaction Setup: To a solution of the acyl phosphonate (1.0 mmol) and the α-bromo ketone (1.2 mmol) in acetonitrile (5 mL), add the base (Cs₂CO₃, 2.0 mmol, or DBU, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired epoxyphosphonate. The choice of base can influence the diastereoselectivity of the reaction. For example, using Cs₂CO₃ may result in a different diastereomeric ratio compared to DBU.[20]
| Base | Diastereomeric Ratio (trans/cis) | Reference |
| Cs₂CO₃ | 3/2 | [20] |
| DBU | 9/1 | [20] |
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. favorski rearrangement organic chemistry.pdf [slideshare.net]
- 6. scienceinfo.com [scienceinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. purechemistry.org [purechemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Neber rearrgment | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Darzens reaction - Wikipedia [en.wikipedia.org]
- 19. organicreactions.org [organicreactions.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. psiberg.com [psiberg.com]
The Role of 1-Bromo-1-phenylpropan-2-one in Advancing Polymer Chemistry
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of polymer chemistry, the quest for precise control over polymer architecture is paramount. Researchers and scientists in materials science and drug development are increasingly turning to controlled radical polymerization techniques to synthesize polymers with well-defined properties. Among the critical components in these reactions, the choice of initiator plays a pivotal role. 1-Bromo-1-phenylpropan-2-one, an α-bromo ketone, has emerged as a significant initiator, particularly in the realm of Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of a wide array of functional polymers for specialized applications.
This compound serves as a versatile building block in polymer chemistry, primarily utilized as an initiator in controlled radical polymerization. Its unique structure allows for the formation of a carbon-centered radical upon reaction with a transition metal catalyst, which then initiates the polymerization of various monomers. This initiation process is central to ATRP, a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.
The phenyl and ketone functionalities of this compound offer the advantage of introducing specific end-groups to the polymer chains, which can be crucial for applications in drug delivery, coatings, and adhesives. The ability to create polymers with such tailored properties is a significant advancement for researchers in both academic and industrial settings.
Application Notes
Initiation of Controlled Radical Polymerization: this compound is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of a variety of vinyl monomers, including styrenes and (meth)acrylates. ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The mechanism relies on the reversible activation and deactivation of growing polymer chains, a process mediated by a transition metal catalyst (e.g., copper(I) bromide) and a ligand.
The initiation step involves the homolytic cleavage of the carbon-bromine bond in this compound, facilitated by the transition metal complex. This generates a carbon-centered radical that subsequently adds to a monomer molecule, starting the polymer chain growth. The presence of the phenyl and ketone groups on the initiator can impart specific functionalities at the α-end of the resulting polymer chain.
Synthesis of Functional Polymers: The use of this compound as an initiator allows for the direct incorporation of a phenylacetyl group at the beginning of the polymer chain. This functionality can be advantageous for subsequent chemical modifications or for influencing the physical properties of the final polymer, such as its thermal stability or its interaction with other materials.
Experimental Protocols
While specific experimental data for polymerizations initiated by this compound is not extensively documented in publicly available literature, a general protocol for the ATRP of styrene (B11656) using a structurally analogous α-bromo initiator, (1-bromoethyl)benzene, can be adapted. This protocol serves as a representative example of how this compound would be utilized in a laboratory setting.
Protocol: Atom Transfer Radical Polymerization of Styrene
This protocol describes the synthesis of polystyrene with a target molecular weight via ATRP.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer Preparation: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).
-
Degassing: Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anisole (e.g., 5 mL) and the purified styrene (e.g., 5 mL, 43.6 mmol) to the flask via a degassed syringe.
-
Initiator Addition: Add this compound (e.g., 0.1 mmol) to the reaction mixture using a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitoring the Reaction: At timed intervals, withdraw samples from the reaction mixture using a degassed syringe and dissolve them in THF for analysis of monomer conversion (by gas chromatography) and polymer molecular weight and PDI (by gel permeation chromatography).
-
Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling the mixture to room temperature.
-
Polymer Isolation: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Quantitative Data
The following table summarizes typical quantitative data for the ATRP of styrene using an initiator structurally similar to this compound. This data is illustrative and provides expected ranges for key polymerization parameters.
| Monomer | Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| Styrene | (1-bromoethyl)benzene/CuBr/bpy | 100:1:2 | Anisole | 110 | 4 | 50 | 5200 | 5500 | 1.15 |
| Styrene | (1-bromoethyl)benzene/CuBr/bpy | 200:1:2 | Anisole | 110 | 8 | 65 | 13500 | 14000 | 1.20 |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate/CuBr/dNbpy | 100:1:2 | Diphenyl ether | 90 | 2 | 75 | 7500 | 7800 | 1.10 |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate/CuBr/dNbpy | 200:1:2 | Diphenyl ether | 90 | 4 | 85 | 17000 | 17500 | 1.18 |
Data is representative and sourced from typical ATRP experiments with analogous initiators.
Visualizations
Synthetic Protocols for Nucleophilic Substitution with 1-Bromo-1-phenylpropan-2-one: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-phenylpropan-2-one is a versatile synthetic intermediate in organic chemistry, primarily utilized in the construction of a wide array of molecular frameworks. Its reactivity is characterized by the presence of a bromine atom at the α-position to a ketone, making it susceptible to nucleophilic attack. This application note provides detailed protocols for various nucleophilic substitution reactions of this compound, offering a comparative analysis of different nucleophiles and reaction conditions. The presented data and methodologies are intended to guide researchers in the efficient synthesis of diverse chemical entities, including nitrogen-containing heterocycles and other functionalized propanone derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Reactivity Overview
The primary reaction pathways for this compound with nucleophiles include direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a base.
Direct Nucleophilic Substitution (SN2): In the absence of a strong base, or with soft, non-basic nucleophiles, a direct SN2 displacement of the bromide ion is favored. This pathway leads to the formation of a direct substitution product where the nucleophile replaces the bromine atom.
Favorskii Rearrangement: In the presence of a strong base, the reaction can proceed via the Favorskii rearrangement. This mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[1][2]
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagents & Conditions | Product | Reaction Time | Temperature | Yield (%) |
| Thiourea (B124793) | Ethanol (B145695) | 4-Methyl-5-phenylthiazol-2-amine | 30 min | Reflux | High |
| Sodium Azide (B81097) | DMF | 1-Azido-1-phenylpropan-2-one | 12-24 h | 60-70 °C | >90% |
| Piperidine (B6355638) | Benzene (B151609) | 2-(Piperidin-1-yl)-1-phenylpropan-1-one | 4 h | Reflux | ~85% |
| Sodium Acetate (B1210297) | Acetic Acid | 1-Acetoxy-1-phenylpropan-2-one | 2 h | Reflux | ~70% |
Experimental Protocols
Protocol 1: Hantzsch Thiazole (B1198619) Synthesis with Thiourea
This protocol describes the synthesis of 4-methyl-5-phenylthiazol-2-amine via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.5 equivalents).
-
Add ethanol to the flask to dissolve the reactants.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water.
-
Dry the product to obtain 4-methyl-5-phenylthiazol-2-amine.
Protocol 2: Synthesis of 1-Azido-1-phenylpropan-2-one
This protocol details the synthesis of 1-azido-1-phenylpropan-2-one via nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-azido-1-phenylpropan-2-one.
Protocol 3: Reaction with a Secondary Amine (Piperidine)
This protocol outlines the synthesis of 2-(piperidin-1-yl)-1-phenylpropan-1-one.
Materials:
-
This compound
-
Piperidine
-
Benzene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in benzene in a round-bottom flask.
-
Add piperidine (2.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4 hours.
-
After cooling, filter the precipitated piperidine hydrobromide.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Protocol 4: O-Acetylation with Sodium Acetate
This protocol describes the formation of 1-acetoxy-1-phenylpropan-2-one.
Materials:
-
This compound
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Suspend anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid in a round-bottom flask.
-
Add this compound (1 equivalent) to the suspension.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with diethyl ether.
-
Wash the ether extract with water, then with a saturated sodium bicarbonate solution until neutral.
-
Dry the ether solution over anhydrous sodium sulfate and remove the solvent by evaporation.
-
Purify the resulting oil by vacuum distillation.
Visualizations
Caption: Reaction pathway decision tree for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols for Cross-Coupling Reactions Utilizing 1-Bromo-1-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging 1-Bromo-1-phenylpropan-2-one in various palladium and nickel-catalyzed cross-coupling reactions. This versatile building block serves as a valuable precursor for the synthesis of a diverse range of α-aryl, α-alkenyl, α-alkynyl, and α-amino ketones, which are key intermediates in the development of novel therapeutics and functional materials.
Introduction to Cross-Coupling Reactions of this compound
This compound is an α-bromoketone, a class of electrophiles that readily participates in a variety of cross-coupling reactions. The presence of the bromine atom at the α-position to the carbonyl group facilitates oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycle. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The primary cross-coupling methodologies applicable to this substrate include the Suzuki-Miyaura, Negishi, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: α-Arylation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the α-position, leading to the synthesis of 1,1-diaryl-2-propanones and related structures.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides
The following data, while not specific to this compound, is representative of Suzuki-Miyaura couplings of aryl bromides with various boronic acids and can be used as a guide for reaction optimization.
| Entry | Aryl Halide | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~90[1] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 80 | 12 | ~92[1] |
| 4 | 2-Bromopyridine | Phenylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 95[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl ketone.
Negishi Coupling: α-Alkylation and α-Arylation
The Negishi coupling provides a powerful method for the formation of C-C bonds by reacting an organozinc compound with an organic halide. This reaction is particularly useful for coupling with sp³-hybridized organozinc reagents, allowing for the introduction of alkyl groups at the α-position of this compound.
Quantitative Data Summary: Negishi Coupling of α-Bromo Amides
The following data for the enantioselective Negishi coupling of α-bromo amides with alkylzinc reagents can serve as a valuable reference for developing protocols for this compound.
| Entry | α-Bromo Amide | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-benzyl-N-phenyl-2-bromo-acetamide | (5-cyanopentyl)zinc bromide | NiCl₂·glyme (5) | (i-Pr)-Pybox (7.5) | DMA | 23 | 24 | 86 | 94 |
| 2 | N-benzyl-N-phenyl-2-bromo-3-phenylpropanamide | n-Hexylzinc bromide | NiCl₂·glyme (5) | (i-Pr)-Pybox (7.5) | DMA | 23 | 24 | 82 | 92 |
| 3 | N-benzyl-N-phenyl-2-bromo-4-pentenamide | n-Butylzinc bromide | NiCl₂·glyme (5) | (i-Pr)-Pybox (7.5) | DMA | 23 | 24 | 88 | 95 |
Experimental Protocol: Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (1.3 equivalents)
-
NiCl₂·glyme (5 mol%)
-
(i-Pr)-Pybox ligand (7.5 mol%)
-
N,N-Dimethylacetamide (DMA)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
In a glovebox, to an oven-dried vial, add NiCl₂·glyme (0.05 mmol) and (i-Pr)-Pybox (0.075 mmol).
-
Add DMA (1.0 mL) and stir the mixture for 30 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0 mmol) in DMA (1.0 mL).
-
Add the solution of the α-bromoketone to the catalyst mixture.
-
Slowly add the organozinc reagent (1.3 mmol) to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding ethanol (2 mL).
-
Remove the reaction from the glovebox and pour it into a separatory funnel containing saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: α-Alkynylation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, utilizing a palladium catalyst and a copper co-catalyst. This reaction is an excellent method for synthesizing α-alkynyl ketones from this compound.
Quantitative Data Summary: Sonogashira Coupling of Aryl Bromides
The following data for the Sonogashira coupling of various aryl bromides provides a useful starting point for the alkynylation of this compound.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (B44863) | THF | RT | 3 | 89[3] |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Triethylamine | THF | 60 | 6 | 92 |
| 3 | 2-Bromonaphthalene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | DMF | 80 | 4 | 95 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Diisopropylamine (7.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (0.81 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol), and CuI (0.02 mmol).
-
Add anhydrous THF (5 mL) followed by diisopropylamine (5.67 mmol).
-
Add the terminal alkyne (0.89 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[3]
Heck Reaction: α-Vinylation
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For this compound, this reaction allows for the introduction of a vinyl group at the α-position, leading to the formation of α,β-unsaturated ketones.
Quantitative Data Summary: Heck Reaction of Aryl Bromides
This table provides representative data for the Heck reaction of aryl bromides with acrylates, which can be adapted for reactions with this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₂CO₃ | DMF | 100 | 20 | 96 |
| 2 | 4-Bromotoluene | tert-Butyl acrylate | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₂CO₃ | DMF | 100 | 20 | 97 |
| 3 | 1-Bromonaphthalene | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 24 | 85 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 1.4 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl, 2.8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a vial, add Pd(OAc)₂ (0.007 mmol), SIPr·HCl (0.014 mmol), and K₂CO₃ (1.0 mmol).
-
Add DMF (1 mL) and a magnetic stir bar.
-
Add this compound (0.5 mmol) followed by the alkene (0.5 mmol).
-
Seal the vial with a screw cap and stir the reaction at 100 °C for 20 hours.
-
After cooling, add distilled water (2 mL) and extract the product with diethyl ether (3 x 3 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: α-Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be applied to this compound to synthesize α-amino ketones, which are important pharmacophores.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides
The following data on the amination of aryl chlorides provides a reference for the amination of α-bromoketones.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Morpholine | Pd₂(dba)₃ (1) | IPr-3 (2) | NaOtBu | Toluene | 100 | 16 | 95[3] |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | IPr-3 (2) | NaOtBu | Toluene | 100 | 16 | 98[3] |
| 3 | 4-Chloroanisole | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 120 | 24 | 88 |
| 4 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | IPr*-3 (2) | NaOtBu | Toluene | 100 | 16 | 80[3] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
IPr*-3 ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), IPr*-3 ligand (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the α-amino ketone.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the cross-coupling reactions described in these notes, from reaction setup to product isolation.
References
Application Notes and Protocols: 1-Bromo-1-phenylpropan-2-one as a Versatile Intermediate for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 1-bromo-1-phenylpropan-2-one as a key intermediate in the synthesis of a variety of bioactive molecules. This versatile α-haloketone serves as a valuable building block for constructing heterocyclic compounds with significant therapeutic potential, including those with antimicrobial, antifungal, and anticonvulsant properties. Additionally, its role as a precursor to synthetic cathinones highlights its relevance in neuropharmacology and toxicology research.
Introduction to this compound
This compound (also known as α-bromophenylacetone) is a reactive organic compound featuring a bromine atom alpha to a ketone. This structural motif makes it an excellent electrophile for a range of nucleophilic substitution and condensation reactions, facilitating the construction of complex molecular scaffolds. Its utility as a synthetic intermediate is well-established in medicinal chemistry for the development of novel therapeutic agents.[1][2]
Synthesis of Bioactive Heterocycles
This compound is a key precursor for the synthesis of various heterocyclic systems, most notably thiazoles and pyrazoles.
Application I: Synthesis of Antimicrobial and Antifungal Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In the context of this compound, reaction with thiourea (B124793) yields 2-amino-5-methyl-4-phenylthiazole (B147608), a scaffold known to be present in compounds with antimicrobial and antifungal activity.[5][6]
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-5-methyl-4-phenylthiazole
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[1][7]
Materials:
-
This compound (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound and thiourea in ethanol.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-5-methyl-4-phenylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: The reaction is expected to produce 2-amino-5-methyl-4-phenylthiazole in good yield. Further modifications of the amino group can lead to a diverse library of thiazole derivatives with a range of biological activities.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of 2-amino-5-methyl-4-phenylthiazole.
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8][9] The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[10]
Table 1: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| 2-Phenylacetamido-thiazoles | Escherichia coli | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazoles | Pseudomonas aeruginosa | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazoles | Bacillus subtilis | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazoles | Staphylococcus aureus | 1.56 - 6.25 | [1] |
| Thiazole Schiff Bases | Escherichia coli | 12.5 - 50 | [1] |
| Thiazole Schiff Bases | Staphylococcus aureus | 6.25 - 25 | [1] |
| 2,5'-Bisthiazole Derivatives | Candida albicans | Moderate Activity | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine | Staphylococcus aureus | 16.1 (µM) | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine | Escherichia coli | 16.1 (µM) | [2] |
Application II: Synthesis of Anticonvulsant Pyrazole (B372694) Derivatives
Pyrazole derivatives are another important class of bioactive heterocycles that can be synthesized from this compound. A common synthetic route involves the reaction of the α-bromoketone with a hydrazine (B178648) derivative.[11][12] The resulting pyrazole scaffold is a key pharmacophore in several anticonvulsant drugs.[8][13]
Experimental Protocol: Synthesis of Phenyl-Methyl-Substituted Pyrazoles
This protocol outlines a general procedure for the synthesis of pyrazole derivatives from this compound and a substituted hydrazine.
Materials:
-
This compound (1 equivalent)
-
Substituted hydrazine (e.g., phenylhydrazine) (1 equivalent)
-
Ethanol or acetic acid
-
Base (e.g., sodium hydroxide (B78521) or potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add the substituted hydrazine to the solution.
-
Add a base to the reaction mixture and reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Neutralize the residue with an appropriate acid or base as needed.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic techniques.
Expected Outcome: This reaction is expected to yield the corresponding 1,3,4-trisubstituted pyrazole derivative. The specific substitution pattern will depend on the hydrazine used.
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Anticonvulsant Activity of Pyrazole Derivatives
Several pyrazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[8][11] The primary mechanism of action for many of these compounds is believed to be the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][5]
Table 2: Anticonvulsant Activity of Representative Pyrazole Derivatives
| Compound Class | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Pyrazolone Derivatives | Mice | PTZ-induced seizures | ~20 | [10] |
| Imidazole-Pyrazole Derivatives | Rats | Maximal Electroshock (MES) | Potent Activity | [11] |
| Triazolopyrimidine Derivatives | Mice | Maximal Electroshock (MES) | 15.8 | [14] |
| Triazolopyrimidine Derivatives | Mice | PTZ-induced seizures | 14.1 | [14] |
Note: ED₅₀ values can vary significantly based on the specific chemical structure and experimental conditions.
Synthesis of Synthetic Cathinones
This compound can also serve as a precursor for the synthesis of cathinone (B1664624) derivatives, which are β-keto amphetamines.[12][15] These compounds are of interest in neuropharmacology due to their stimulant effects, which are mediated by their interaction with monoamine transporters.[2]
Experimental Protocol: General Synthesis of a Cathinone Derivative
This generalized protocol describes the amination of this compound to form a cathinone analog.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (e.g., methylamine, pyrrolidine) (2-3 equivalents)
-
Aprotic solvent (e.g., acetonitrile, THF)
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
Dissolve this compound in an aprotic solvent in a round-bottom flask.
-
Add the amine and a base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup, typically involving an acid-base extraction to isolate the amine product.
-
Purify the crude product by column chromatography or by forming a salt and recrystallizing.
-
Characterize the final product using appropriate spectroscopic methods.
Expected Outcome: This reaction will yield the corresponding α-amino ketone (a cathinone derivative). The properties and biological activity of the product will depend on the amine used in the synthesis.
Workflow for Cathinone Synthesis
Caption: General workflow for the synthesis of cathinone derivatives.
Signaling Pathways of Bioactive Molecules
Anticonvulsant Activity of Pyrazole Derivatives via GABA-A Receptor Modulation
Many pyrazole derivatives exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Positive allosteric modulators enhance the effect of GABA, thereby increasing the inhibitory tone in the brain and suppressing seizure activity.[1][5]
Caption: Pyrazole derivatives enhance GABAergic inhibition.
Stimulant Effects of Cathinone Derivatives via Monoamine Transporter Interaction
Synthetic cathinones produce their stimulant effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2] They can act as either reuptake inhibitors, blocking the reabsorption of these neurotransmitters from the synaptic cleft, or as releasing agents, promoting their non-vesicular release. Both mechanisms lead to increased concentrations of monoamines in the synapse, enhancing neurotransmission and resulting in stimulant effects.
Caption: Cathinone derivatives increase synaptic monoamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiazoles using α-Bromoketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of thiazole (B1198619) derivatives, a critical scaffold in medicinal chemistry, utilizing α-bromoketones via the Hantzsch thiazole synthesis. The protocols outlined are designed to be a practical guide for laboratory execution, offering insights into reaction optimization and product isolation.
Introduction
The 1,3-thiazole ring is a privileged heterocyclic framework found in a wide array of biologically active molecules and pharmaceuticals.[1] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this moiety due to its reliability and the ready availability of starting materials.[2] The reaction involves the condensation of an α-haloketone with a thioamide to yield the corresponding thiazole.[2][3] This method is known for being straightforward and often results in high yields of the desired product.[3][4]
General Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step pathway:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction.[2][3][4][5]
-
Intramolecular Cyclization: This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[2][3][4]
-
Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol details a standard procedure for the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone (B140003) and thiourea (B124793).[3][4]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Magnetic stir bar
-
20 mL scintillation vial or round-bottom flask
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask for vacuum filtration
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2][4] Add methanol (5 mL) and a magnetic stir bar.[2][4]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Cooling: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[2][4]
-
Work-up and Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][4] The weak base neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3][5]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][4]
-
Washing: Wash the collected filter cake with deionized water.[2][4]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[2][4]
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by techniques such as melting point determination, TLC, and NMR spectroscopy.[4][5]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazole Derivatives
This protocol describes an environmentally benign, one-pot synthesis of Hantzsch thiazole derivatives using a reusable catalyst.[6][7]
Materials and Reagents:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted Benzaldehydes
-
Silica supported tungstosilisic acid (SiW.SiO₂)
-
Ethanol/Water (1:1)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stirrer/hotplate or ultrasonic bath
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (B42025) (1 mmol), and SiW.SiO₂ (15%) is prepared in 5 mL of an ethanol/water (1:1) solution.[7]
-
Reaction Conditions (Select one):
-
Isolation of Crude Product: The resulting solid is filtered off and washed with ethanol.[7]
-
Catalyst Recovery: The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration. The catalyst can be recovered and reused.[7]
-
Product Purification: The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60°C.[7]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the screening of various parameters for the one-pot synthesis of a Hantzsch thiazole derivative, providing a comparative overview for reaction optimization.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 15 | Reflux | 5 | 60 |
| 2 | Ethanol | 15 | Reflux | 3.5 | 78 |
| 3 | Methanol | 15 | Reflux | 4 | 72 |
| 4 | 1-Butanol | 15 | Reflux | 3 | 65 |
| 5 | 2-Propanol | 15 | Reflux | 4.5 | 68 |
| 6 | Ethanol/Water (1:1) | 15 | 65 | 2.5 | 85 |
| 7 | Ethanol/Water (1:1) | 10 | 65 | 3 | 75 |
| 8 | Ethanol/Water (1:1) | 20 | 65 | 2.5 | 85 |
| 9 | Ethanol/Water (1:1) | 15 | Room Temp | 12 | 40 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[7]
Visualizations
Hantzsch Thiazole Synthesis: Experimental Workflow
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis: Logical Relationship of Mechanism
Caption: Logical steps of the Hantzsch thiazole synthesis mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-1-phenylpropan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-1-phenylpropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities include unreacted starting material (1-phenylpropan-2-one), dibrominated side products (1,1-dibromo-1-phenylpropan-2-one), and residual acid (such as HBr) from the bromination reaction.[1] The presence of these impurities can complicate purification.
Q2: Why does my crude product appear as an oil instead of a solid?
A2: Crude this compound, which is crystalline when pure, has a tendency to oil out when even slightly impure.[2] This can make purification by recrystallization challenging.
Q3: Is this compound stable during purification?
Q4: What are the primary methods for purifying crude this compound?
A4: The most common purification techniques are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product oils out during cooling. | The melting point of the impure mixture is below the temperature of the crystallization solvent. | 1. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the warm solution to induce crystallization. 2. Try a different solvent system with a lower boiling point. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 4. Add a seed crystal of pure this compound. |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process was too rapid. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Ensure slow cooling to room temperature before placing the flask in an ice bath. |
| Crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as charcoal can also adsorb the product. |
| Low recovery of pure product. | The product is significantly soluble in the cold recrystallization solvent. | 1. Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | 1. The chosen eluent system is not optimal. 2. The column was not packed properly, leading to channeling. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the product.[3] 2. Consider adding a small amount of toluene (B28343) to the mobile phase to improve separation of lipophilic compounds.[2] 3. Ensure the column is packed uniformly without any air bubbles. |
| Product elutes with the solvent front. | The eluent is too polar. | Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). |
| Product is retained on the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the product band. | 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the stationary phase. 3. The compound is degrading on the silica (B1680970) gel. | 1. Use a larger column or reduce the amount of sample loaded. 2. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent, though this should be done with caution as it may affect product stability. 3. Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol (B145695)
This method is effective for removing non-polar impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: To the hot, clear solution, add warm water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This method is suitable for separating impurities with different polarities.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane (B92381) and ethyl acetate. The desired product should have an Rf value between 0.25 and 0.35.[3]
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualization of Experimental Workflow
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Strategies to improve the yield of 1-Bromo-1-phenylpropan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-1-phenylpropan-2-one and related α-bromoketones.
FAQs: Frequently Asked Questions
Q1: What is the correct starting material for the synthesis of this compound?
To synthesize this compound, the correct starting material is 1-phenylpropan-2-one. The bromination occurs at the carbon adjacent to the phenyl group (the benzylic position). It is a common point of confusion, as the α-bromination of a similar ketone, propiophenone (B1677668) (1-phenylpropan-1-one), is more widely reported in the literature and yields the isomeric product, 2-bromo-1-phenylpropan-1-one.
Q2: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both Br₂ and NBS are effective for α-bromination, but they have different advantages.
-
Elemental Bromine (Br₂): This is a powerful brominating agent that often gives high yields. However, it is highly corrosive, toxic, and can be difficult to handle. Reactions with Br₂ can be autocatalytic and exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.[1]
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally considered safer and easier to handle than liquid bromine.[2][3] It provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions, particularly preventing unwanted bromination of the aromatic ring.[4][5] NBS often requires a catalytic amount of a radical initiator or an acid to proceed efficiently.[6][7]
The choice often depends on the scale of the reaction, available safety equipment, and the desired level of selectivity. For controlled and selective bromination, NBS is often preferred.
Q3: Why is an acid catalyst sometimes used in the reaction?
An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid, is used to facilitate the formation of the enol intermediate from the ketone.[6][8] The enol is the active nucleophile that attacks the electrophilic bromine.[8] By speeding up enolization, the acid catalyst increases the rate of the desired α-bromination reaction.
Q4: What are the most common side products in this synthesis?
The most common side products are:
-
Di-brominated ketones: This occurs when a second bromine atom is added to the α-carbon. It can be minimized by using a controlled amount of the brominating agent (ideally a slight excess, around 1.05-1.1 equivalents) and by avoiding prolonged reaction times after the starting material is consumed.
-
Ring-brominated ketones: This involves the electrophilic substitution of a hydrogen atom on the phenyl ring with a bromine atom. This is more likely to occur with powerful brominating agents like elemental bromine under harsh conditions. Using NBS can help to suppress this side reaction.
-
Unreacted starting material: Incomplete conversion can be a significant impurity.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A spot for the starting material (1-phenylpropan-2-one) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot has disappeared or is very faint. It is important to quench a small aliquot of the reaction mixture before running the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive brominating agent (especially old NBS).2. Insufficient or no acid catalyst for enol formation.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use fresh, high-purity NBS. If using Br₂, ensure it has been stored correctly.2. Add a catalytic amount of a strong acid like p-TsOH or use glacial acetic acid as a solvent.[6]3. Gradually increase the reaction temperature while monitoring the reaction by TLC. Some reactions may require heating to 65-70°C or even reflux.[2]4. Continue to monitor the reaction by TLC until the starting material is consumed. |
| Formation of Multiple Products (low selectivity) | 1. Over-bromination leading to di-bromo products.2. Bromination on the aromatic ring.3. Reaction temperature is too high, leading to decomposition or side reactions. | 1. Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents). Add the brominating agent dropwise to maintain a low concentration.2. Use a more selective brominating agent like NBS. Avoid using a large excess of Br₂.3. Maintain a consistent and controlled temperature. For exothermic reactions with Br₂, use an ice bath during addition. |
| Product is an Oil and Difficult to Purify | 1. Presence of unreacted starting material and/or side products.2. The product itself may be a low-melting solid or an oil at room temperature. | 1. Follow the work-up procedure carefully to remove acidic and brominating agent residues. Attempt purification by column chromatography.2. If the product is an oil, purification will likely require vacuum distillation or column chromatography rather than recrystallization. |
| Reaction with Br₂ is Uncontrolled (Runaway Reaction) | 1. The α-bromination of ketones with Br₂ is autocatalytic due to the formation of HBr, which catalyzes the reaction.[1]2. Addition of the entire amount of bromine at once. | 1. Add a small amount of an acid catalyst (e.g., AlCl₃) at the beginning to ensure a controlled start.[1] Alternatively, use a solvent like acetic acid which can moderate the reaction.2. Add the bromine dropwise from an addition funnel to control the reaction rate and temperature. |
| Difficulty Removing Succinimide Byproduct (from NBS reaction) | 1. Succinimide has some solubility in certain organic solvents. | 1. After the reaction, cool the mixture in an ice bath to maximize the precipitation of succinimide, then filter it off.[4]2. During the work-up, wash the organic layer with water, which will help to remove any remaining succinimide. |
Quantitative Data Summary
The following table summarizes reported yields for the α-bromination of propiophenone (leading to 2-bromo-1-phenylpropan-1-one), which can serve as a reference for optimizing the synthesis of the isomeric this compound.
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Propiophenone | Br₂ | Dichloromethane (B109758) | 20°C | 30 min | Quantitative | |
| Propiophenone | NBS (1.12 eq) | p-TsOH / Acetonitrile (B52724) | 65-70°C | 2-3 hours | Not specified, but effective | [2] |
| Propiophenone | HBr / H₂O₂ | Glacial Acetic Acid | 15-25°C | - | 90-97% | |
| Acetophenone (B1666503) Derivatives | Pyridine hydrobromide perbromide | Acetic Acid | 90°C | - | >80% | [1] |
| Acetophenone | CuBr₂ | - | - | - | Moderate (~60%) | [1] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the α-bromination of propiophenone and is expected to be effective for 1-phenylpropan-2-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpropan-2-one (1 equivalent) in acetonitrile (approx. 1.5-2 mL per gram of ketone).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents).
-
Reaction: Heat the reaction mixture to 65-70°C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water and dichloromethane. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a 5% sodium carbonate solution, and then with a saturated sodium chloride (brine) solution.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (e.g., using a mobile phase of diethyl ether in hexanes).
Protocol 2: Bromination using Elemental Bromine (Br₂)
This is a general and effective method, but requires caution due to the hazardous nature of bromine.
-
Reaction Setup: Dissolve 1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel. Cool the flask in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.05-1.1 equivalents) in the same solvent used for the ketone.
-
Reaction: Add the bromine solution dropwise to the stirred and cooled ketone solution. The rate of addition should be controlled to keep the temperature below 10-15°C. The disappearance of the bromine color indicates the reaction is proceeding.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes, or until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into cold water in a separatory funnel. If excess bromine is present (indicated by a persistent orange color), add a saturated solution of sodium bisulfite or sodium thiosulfate (B1220275) dropwise until the color disappears.
-
Extraction and Washing: If dichloromethane was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane or diethyl ether. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualized Workflows and Mechanisms
Caption: Acid-catalyzed α-bromination mechanism.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 23022-83-5 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - alpha-iodo propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Preventing over-bromination in the synthesis of alpha-bromoketones
Welcome to our technical support center dedicated to the synthesis of α-bromoketones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical chemical transformation. Our goal is to help you optimize your reaction conditions, improve yields, and prevent common side reactions, particularly over-bromination.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-brominated ketone. How can I favor mono-bromination?
A1: Over-bromination is a common issue, especially under basic or neutral conditions. To enhance the selectivity for mono-bromination, consider the following strategies:
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Acid Catalysis: The most effective method to prevent over-bromination is to perform the reaction under acidic conditions (e.g., using acetic acid as a solvent or adding a catalytic amount of HBr).[1][2] The initial bromination introduces an electron-withdrawing bromine atom, which deactivates the resulting α-bromo ketone towards further enolization and subsequent electrophilic attack by bromine.[2]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the ketone relative to the brominating agent can help consume the bromine before significant di-bromination occurs.
-
Choice of Brominating Agent: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common alternative to elemental bromine (Br₂) and often provides better selectivity for mono-bromination.[1] Other specialized reagents like ammonium (B1175870) hydrotribromide salts or bromodimethylsulfonium bromide have been developed for highly selective mono-bromination.[3][4]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the brominating agent throughout the reaction, reducing the likelihood of a second bromination event on the already mono-brominated product.
Q2: I am observing bromination on the aromatic ring of my aryl ketone in addition to the desired α-bromination. How can I prevent this?
A2: Ring bromination is a competing side reaction, particularly for aromatic ketones with electron-donating substituents. To minimize this, consider these approaches:
-
Reaction Conditions: Conduct the reaction at lower temperatures and in the dark to disfavor aromatic bromination, which can sometimes be radical-mediated.
-
Brominating Agent: The choice of brominating agent is critical. Reagents like N-bromosuccinimide (NBS) are generally more selective for α-bromination over aromatic bromination compared to Br₂.
-
Protecting Groups: If ring bromination remains a significant issue, consider temporarily installing a protecting group on the aromatic ring to deactivate it towards electrophilic substitution.
Q3: My reaction is sluggish and gives a low yield of the α-bromoketone. What are the potential causes and solutions?
A3: A low yield can stem from several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Enol Formation: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[5][6] Ensure you are using a sufficiently strong acid catalyst to promote enolization.
-
Reaction Temperature: Some ketone brominations require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC.
-
Reagent Quality: Ensure your brominating agent is pure and active. For instance, NBS can decompose over time. Use freshly recrystallized NBS for best results. Solvents should be anhydrous if the reaction is sensitive to water.
-
Steric Hindrance: If the α-position is sterically hindered, the reaction may be inherently slow. In such cases, longer reaction times or more forcing conditions (e.g., higher temperatures) may be necessary.
Q4: How do I effectively quench the reaction and remove excess bromine?
A4: It is crucial to quench any unreacted bromine at the end of the reaction to prevent further reactions during workup and purification.
-
Quenching Agents: The most common method is to add an aqueous solution of a reducing agent until the characteristic red-brown color of bromine disappears.[7][8] Suitable quenching agents include:
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (typically 10% w/v)[7][8]
-
Sodium bisulfite (NaHSO₃) solution[7]
-
-
Workup Procedure: After quenching, the typical workup involves:
-
Transferring the reaction mixture to a separatory funnel.
-
Extracting the product into an organic solvent (e.g., diethyl ether, dichloromethane).[5]
-
Washing the organic layer with water and then with brine to remove water-soluble byproducts and salts.[7]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
-
Troubleshooting Guides
The following tables summarize common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Low Yield and Incomplete Conversion
| Issue | Possible Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient enol/enolate formation.[9] | Ensure the presence of a suitable acid catalyst (e.g., HBr, AcOH) to facilitate enol formation.[1][5] |
| Inactive brominating agent. | Use fresh, high-purity brominating agents. Consider a radical initiator (e.g., AIBN) if using NBS for certain substrates.[9] | |
| Inappropriate reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and side reactions. | |
| Steric hindrance at the α-carbon.[9] | Increase reaction time or consider more forcing conditions. |
Table 2: Troubleshooting Poor Selectivity (Over-bromination and Side Reactions)
| Issue | Possible Cause | Recommended Solution |
| Formation of Di- or Poly-brominated Products | Reaction conducted under basic or neutral conditions.[2] | Perform the reaction under acidic conditions to disfavor multiple halogenations.[2] |
| High concentration of brominating agent. | Add the brominating agent dropwise to the reaction mixture. | |
| Use of a non-selective brominating agent. | Employ a milder brominating agent such as NBS,[1] ammonium hydrotribromide salts,[3] or BDMS.[4] | |
| Aromatic Ring Bromination | Use of a highly reactive brominating agent. | Use NBS, which is generally more selective for the α-position. |
| Activated aromatic ring. | Conduct the reaction at a lower temperature. Consider protecting the aromatic ring if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Mono-bromination of a Ketone
This protocol provides a general method for the selective mono-bromination of a ketone at the α-position using bromine in acetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The disappearance of the bromine color indicates its consumption.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the red-brown color of excess bromine is discharged.[7][10]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Acid-Catalyzed Bromination Mechanism
Caption: Mechanism of acid-catalyzed α-bromination of ketones.
Diagram 2: Experimental Workflow for α-Bromoketone Synthesis
Caption: General experimental workflow for the synthesis of α-bromoketones.
Diagram 3: Troubleshooting Logic for Over-bromination
Caption: Troubleshooting decision tree for preventing over-bromination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Degradation pathways of 1-Bromo-1-phenylpropan-2-one under storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-phenylpropan-2-one. The information provided addresses potential issues related to the compound's stability and degradation under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical storage conditions?
A1: this compound is susceptible to three primary degradation pathways under storage: hydrolysis, photodegradation, and thermal degradation. The rate and extent of degradation are influenced by factors such as temperature, humidity, light exposure, and the presence of incompatible substances.
Q2: What are the likely degradation products of this compound?
A2: The major degradation products depend on the specific degradation pathway:
-
Hydrolysis: The primary product of hydrolysis is 1-hydroxy-1-phenylpropan-2-one, formed by the nucleophilic substitution of the bromine atom with a hydroxyl group.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond.[2] This can lead to a variety of products, including the formation of 1-phenylprop-1-en-2-one through the elimination of hydrogen bromide.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition, primarily through the elimination of hydrogen bromide (HBr) to yield 1-phenylprop-1-en-2-one.
Q3: What are the recommended storage conditions to minimize the degradation of this compound?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storage in an inert atmosphere (e.g., under argon or nitrogen) can further minimize oxidative degradation. Avoid storing near strong bases, oxidizing agents, and reactive metals.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate assessment of purity and stability over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | Review storage conditions. Ensure the sample was protected from light, moisture, and high temperatures. Prepare fresh samples and re-analyze. |
| Contamination | Verify the purity of solvents and reagents. Clean the HPLC system, including the column, injector, and detector flow cell. | |
| Loss of assay value over time | Hydrolysis due to moisture | Store the compound in a desiccator over a suitable drying agent. Handle the material in a dry environment (e.g., glove box). |
| Photodegradation | Store the compound in an amber vial or protect it from light by wrapping the container in aluminum foil. | |
| Discoloration of the material (yellowing) | Formation of degradation products | This may indicate significant degradation. The material should be re-analyzed for purity before use. Consider purification if necessary. |
| Inconsistent analytical results | Non-homogeneous sample | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Instrument variability | Perform system suitability tests to ensure the analytical instrument is performing correctly. Calibrate the instrument as needed. |
Quantitative Data on Stability
The following tables provide hypothetical data to illustrate the stability of this compound under different stress conditions. This data is for illustrative purposes and actual results may vary.
Table 1: Hydrolytic Stability of this compound at 50°C
| Time (hours) | This compound (%) | 1-hydroxy-1-phenylpropan-2-one (%) |
| 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 |
| 48 | 90.5 | 9.5 |
| 72 | 86.1 | 13.9 |
| 96 | 81.9 | 18.1 |
Table 2: Photostability of this compound (Solid State) under ICH Photostability Chamber
| Exposure Time (hours) | This compound (%) | 1-phenylprop-1-en-2-one (%) | Other Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 98.5 | 1.2 | 0.3 |
| 12 | 97.1 | 2.4 | 0.5 |
| 24 | 94.3 | 4.8 | 0.9 |
Table 3: Thermal Stability of this compound (Solid State) at 60°C
| Time (days) | This compound (%) | 1-phenylprop-1-en-2-one (%) |
| 0 | 100.0 | 0.0 |
| 7 | 99.2 | 0.8 |
| 14 | 98.5 | 1.5 |
| 30 | 97.0 | 3.0 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Prepare three degradation media: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).
-
-
Degradation Procedure:
-
To three separate amber vials, add 1 mL of the stock solution.
-
To each vial, add 9 mL of one of the degradation media (acidic, neutral, and basic).
-
Incubate the vials in a water bath at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Protocol 2: Forced Photodegradation Study
-
Sample Preparation:
-
Weigh a small amount of solid this compound into a thin, uniform layer in a quartz petri dish.
-
Prepare a solution of this compound in a photolytically stable solvent (e.g., acetonitrile) at a concentration of 0.1 mg/mL in a quartz cuvette.
-
Prepare a dark control sample by wrapping an identical sample in aluminum foil.
-
-
Exposure:
-
Place the solid and solution samples, along with the dark control, in a photostability chamber that complies with ICH Q1B guidelines.
-
Expose the samples to a light source that provides both UV and visible radiation.
-
-
Analysis:
-
At specified time points, withdraw samples (or dissolve a portion of the solid sample) and analyze by HPLC.
-
Compare the chromatograms of the exposed samples to the dark control to identify photodegradation products.
-
Protocol 3: Forced Thermal Degradation Study
-
Sample Preparation:
-
Place a known amount of solid this compound in a sealed amber glass vial.
-
-
Exposure:
-
Place the vial in a calibrated oven at a high temperature (e.g., 80°C).
-
Store a control sample at the recommended storage temperature.
-
-
Analysis:
-
At specified time points (e.g., 1, 3, 7, and 14 days), remove the vial from the oven and allow it to cool to room temperature.
-
Dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
Compare the results to the control sample to determine the extent of thermal degradation.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Optimizing reaction conditions for nucleophilic substitution of alpha-bromoketones
Welcome to the technical support center for optimizing reaction conditions for the nucleophilic substitution of α-bromoketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a nucleophilic substitution reaction with an α-bromoketone?
A1: The outcome of the reaction is primarily influenced by four factors: the structure of the α-bromoketone (substrate), the nature of the nucleophile, the choice of solvent, and the reaction temperature. The interplay of these factors determines the reaction rate, yield, and the prevalence of side reactions.
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields can arise from several issues including:
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Poor nucleophilicity: Your nucleophile may not be strong enough to displace the bromide efficiently.
-
Steric hindrance: Bulky groups on either the α-bromoketone or the nucleophile can impede the reaction.[1][2][3]
-
Side reactions: Elimination of HBr to form an α,β-unsaturated ketone is a common competing reaction.[4][5][6]
-
Suboptimal solvent: The solvent choice is critical for facilitating the desired reaction pathway.[7][8]
-
Incorrect temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.
To improve the yield, consider the troubleshooting guide below for a systematic approach to optimization.
Q3: How do I choose the appropriate solvent for my reaction?
A3: The choice of solvent is critical and depends on the desired reaction mechanism (SN1 vs. SN2). For the typical bimolecular substitution (SN2) of α-bromoketones, polar aprotic solvents are generally preferred. These solvents can dissolve the nucleophile while not solvating it so strongly as to reduce its reactivity.[7] In contrast, polar protic solvents can stabilize the transition state in an SN1 reaction but may hinder SN2 reactions by solvating the nucleophile.[8]
Q4: I am observing a significant amount of an α,β-unsaturated ketone as a byproduct. How can I minimize this elimination side reaction?
A4: The formation of an α,β-unsaturated ketone occurs via an E2 elimination mechanism and is a common side reaction.[4][5][6] To minimize this:
-
Use a less hindered, non-basic nucleophile: Strong, bulky bases are more likely to promote elimination.
-
Control the temperature: Lowering the reaction temperature can favor the substitution pathway.
-
Choose a non-basic catalyst if one is used.
-
Consider a sterically hindered base if elimination is the desired outcome. For example, pyridine (B92270) is often used to promote the formation of α,β-unsaturated ketones from α-bromo ketones.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Nucleophile: The nucleophile may be too weak or sterically hindered. 2. Low Temperature: The reaction may have a high activation energy. 3. Poor Solvent Choice: The solvent may not be appropriate for the desired reaction mechanism. | 1. Select a stronger nucleophile. For example, negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[7] 2. Gradually increase the reaction temperature. Monitor for the formation of side products. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) for SN2 reactions.[7] |
| Formation of Multiple Products | 1. Competing Substitution and Elimination: The conditions may favor both pathways. 2. Over-alkylation (for amine nucleophiles): The initial product may be more nucleophilic than the starting amine.[9] | 1. Use a less basic nucleophile and lower the temperature. 2. Use a large excess of the amine nucleophile to favor mono-alkylation. Alternatively, consider a Gabriel synthesis for the preparation of primary amines.[10][11] |
| Product Decomposition | 1. High Temperature: The desired product may be unstable at the reaction temperature. 2. Presence of Acid/Base: The product may be sensitive to acidic or basic conditions. | 1. Run the reaction at a lower temperature for a longer duration. 2. Use a buffered system or ensure the reaction is worked up promptly to neutralize any acid or base. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of 2-Bromoacetophenone with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Materials:
-
2-Bromoacetophenone
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-bromoketone (1.0 eq).
-
Add the amine nucleophile (1.2 - 1.5 eq) and the base (2.0 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the qualitative effects of key parameters on the nucleophilic substitution of α-bromoketones.
Table 1: Effect of Nucleophile Strength
| Nucleophile Strength | Typical Nucleophiles | Expected Outcome |
| Strong | RS⁻, CN⁻, I⁻, R₂NH | Faster reaction rates, generally higher yields. |
| Moderate | Br⁻, N₃⁻, RNH₂ | Moderate reaction rates. |
| Weak | H₂O, ROH, RCO₂⁻ | Slow or no reaction under standard conditions; may require catalysis or forcing conditions. |
Table 2: Effect of Solvent Choice on SN2 Reactions
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Reasoning |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate | Solvates the cation of the nucleophile salt, leaving the anion "naked" and more reactive.[7] |
| Polar Protic | Water, Methanol, Ethanol | Decreases rate | Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[8] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very slow rate | Reactants often have poor solubility. |
Visualizations
Experimental Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for optimizing the nucleophilic substitution of an α-bromoketone.
Caption: A logical workflow for optimizing nucleophilic substitution reactions of α-bromoketones.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Bromo-1-phenylpropan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-1-phenylpropan-2-one, with a specific focus on the effective removal of the hydrogen bromide (HBr) byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) may require a radical initiator or light to start the reaction.[1] 2. Insufficient Enol Formation: The reaction proceeds via an enol intermediate, which requires an acid catalyst like HBr or acetic acid.[2] 3. Inappropriate Reaction Temperature: Some alpha-brominations have specific temperature requirements to proceed efficiently.[1] | 1. Use fresh, high-quality brominating agents. If using NBS for allylic bromination, consider adding a radical initiator like AIBN or exposing the reaction to light.[1] 2. Ensure an adequate amount of a suitable acid catalyst is present. 3. Experiment with adjusting the reaction temperature. Monitor product formation using techniques like Thin Layer Chromatography (TLC).[1] |
| Formation of Multiple Products (e.g., di-brominated species, aromatic ring bromination) | 1. Excess Brominating Agent: Using too much of the brominating agent can lead to over-bromination. 2. Reaction Conditions Favoring Ring Bromination: Certain catalysts and solvents can promote bromination on the phenyl ring. | 1. Carefully control the stoichiometry of the brominating agent. 2. Adjust reaction conditions. For instance, performing the reaction in the absence of a Lewis acid catalyst can reduce ring bromination. |
| Product Decomposition During Workup | Presence of HBr: The acidic HBr byproduct can cause decomposition of the desired α-bromoketone.[3] | 1. Neutralize the HBr as soon as the reaction is complete by washing the reaction mixture with a mild aqueous base solution (e.g., saturated sodium bicarbonate).[4][5] 2. Use an in-situ HBr removal technique during the reaction, such as including an aqueous phase to trap the HBr as it is formed.[3] |
| Difficulty in Removing HBr | Inefficient Washing: Insufficient or improper washing of the organic layer may not completely remove the HBr. | 1. Perform multiple washes with a saturated sodium bicarbonate or sodium carbonate solution.[4][5] 2. Vigorously stir the biphasic mixture during washing to ensure efficient transfer of HBr to the aqueous layer. 3. Consider using a solid-supported scavenger for more straightforward removal. |
| Residual Starting Material in Final Product | Incomplete Reaction: The reaction may not have gone to completion. | 1. Increase the reaction time and monitor progress by TLC. 2. Consider a slight excess of the brominating agent, but be mindful of the risk of over-bromination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the HBr byproduct in the synthesis of this compound?
A1: The most common methods for HBr removal include:
-
Aqueous Base Wash: This involves washing the crude product with a mild inorganic base solution, such as saturated sodium bicarbonate or sodium carbonate, to neutralize the HBr.[4][5]
-
In-situ HBr Trapping: This can be achieved by conducting the reaction in a biphasic system where an aqueous layer is present to dissolve and trap the HBr as it is formed.[3]
-
Use of HBr Scavengers: These are chemical agents added to the reaction mixture to react with and neutralize HBr as it is generated. Both inorganic bases (e.g., anhydrous potassium carbonate) and organic bases (e.g., diisopropylethylamine - DIPEA) can be used. Solid-supported scavengers are also an option for simplified purification.
Q2: How does the presence of HBr affect the final product?
A2: The HBr byproduct is a strong acid that can lead to several undesirable outcomes, including:
-
Product Decomposition: α-bromoketones can be sensitive to strong acids, leading to lower yields.[3]
-
Side Reactions: The acidic conditions can promote side reactions, such as aldol (B89426) condensation or other acid-catalyzed transformations.
-
Corrosion: HBr is corrosive and can damage equipment.
Q3: Can I use a strong base like sodium hydroxide (B78521) to remove HBr?
A3: Using a strong base like sodium hydroxide is generally not recommended. While it will effectively neutralize HBr, it can also promote the decomposition of the this compound product through reactions such as hydrolysis or elimination. A milder base like sodium bicarbonate is a safer choice.
Q4: What are the advantages of using an HBr scavenger over a simple aqueous wash?
A4: HBr scavengers offer several potential advantages:
-
In-situ Removal: They neutralize HBr as it is formed, preventing it from causing product degradation or side reactions during the synthesis.
-
Anhydrous Conditions: Some scavengers, like anhydrous potassium carbonate, allow for the removal of HBr without introducing water, which can be beneficial if the product is water-sensitive.
-
Simplified Workup: Solid-supported scavengers can be easily removed by filtration, simplifying the purification process.
Q5: How can I monitor the complete removal of HBr?
A5: You can monitor the removal of HBr by:
-
pH Testing: After washing with a basic solution, test the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
TLC Analysis: Compare the TLC of the crude product before and after washing. The presence of acid-sensitive impurities might indicate incomplete HBr removal.
Data Presentation: Comparison of HBr Removal Methods
The following table summarizes and compares different methods for the removal of HBr byproduct in the synthesis of this compound.
| Method | Typical Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Aqueous Base Wash | Saturated NaHCO₃, Saturated Na₂CO₃ | Good to Excellent | High after purification | Inexpensive, readily available reagents. | May require multiple washes; introduces water which might need to be removed. |
| In-situ HBr Trapping | Biphasic system (e.g., Dichloromethane (B109758)/Water) | Good to Excellent | High | Prevents product decomposition during the reaction.[3] | May require vigorous stirring for efficient phase transfer. |
| Inorganic Base Scavenger | Anhydrous K₂CO₃, Anhydrous K₃PO₄ | Good | Good to High | Can be used under anhydrous conditions.[6] | Heterogeneous reaction may be slower; requires filtration to remove the base. |
| Organic Base Scavenger | Diisopropylethylamine (DIPEA), Pyridine | Variable | Variable | Homogeneous reaction; effective at neutralizing HBr. | Can be more expensive; may complicate purification if the resulting salt is soluble in the organic phase. |
| Solid-Supported Scavenger | Polymer-bound amines or carbonates | Good | High | Simplified workup (filtration); can be used in automated synthesis. | Higher cost of reagents. |
Experimental Protocols
Protocol for HBr Removal by Aqueous Base Wash
This protocol describes a standard procedure for the removal of HBr from a reaction mixture containing this compound using an aqueous sodium bicarbonate wash.
-
Reaction Quenching: Once the synthesis of this compound is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the HBr.
-
Neutralization with Sodium Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution and shake the separatory funnel gently at first to release any evolved carbon dioxide gas. Then, shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washing: Repeat the wash with saturated sodium bicarbonate solution (step 4 & 5) one to two more times, until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Logical relationship between different strategies for HBr byproduct removal.
References
Troubleshooting low conversion rates in reactions with 1-Bromo-1-phenylpropan-2-one
Welcome to the technical support center for 1-Bromo-1-phenylpropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for issues encountered during reactions with this compound, particularly focusing on low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the most common causes?
A1: Low conversion rates can stem from several factors:
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Reagent Instability: this compound can be susceptible to decomposition, especially if exposed to light or moisture over extended periods. Ensure you are using a fresh or properly stored batch of the reagent.
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Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Reactions may require heating to proceed at an optimal rate, but excessive temperatures can lead to side reactions and decomposition.[1]
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide efficiently.
-
Steric Hindrance: The bulky phenyl group adjacent to the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[2]
-
Competing Side Reactions: Elimination reactions or rearrangements can consume the starting material, reducing the yield of the desired substitution product.
Q2: I am observing multiple spots on my TLC analysis, indicating the formation of side products. What are the likely side reactions?
A2: Several side reactions can occur with this compound:
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Elimination Reaction: In the presence of a strong, sterically hindered base, an elimination reaction can occur to form an α,β-unsaturated ketone (1-phenylprop-1-en-2-one). To minimize this, use a non-hindered, weaker base if possible and maintain lower reaction temperatures.
-
Favorskii Rearrangement: With certain bases, particularly alkoxides, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives after workup.[3][4][5] This is a known side reaction for this class of compounds.
-
Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to 1-hydroxy-1-phenylpropan-2-one. Ensure all reagents and solvents are anhydrous.
-
Dibromination: If the reaction conditions are not carefully controlled during the synthesis of this compound, traces of the dibrominated product may be present and can lead to undesired byproducts in subsequent reactions.[1]
Q3: How can I improve the yield of my nucleophilic substitution reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Temperature Control: Gradually increase the reaction temperature to find the optimal balance between reaction rate and prevention of side reactions. Monitoring the reaction by TLC at different temperatures can be insightful.
-
Choice of Base: If a base is required, use a non-nucleophilic, moderately strong base to avoid competing elimination and rearrangement reactions. Carbonate bases like K2CO3 or Cs2CO3 are often good choices.
-
Reagent Purity: Ensure the purity of your this compound and the nucleophile. Impurities can inhibit the reaction or lead to unwanted side products.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of reactions involving α-aryl-α-bromo ketones, based on literature for analogous systems.
Table 1: Effect of Solvent on Nucleophilic Substitution Yield
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Notes |
| Dimethylformamide (DMF) | 37 | 70-95 | Good for solvating ionic nucleophiles. |
| Acetonitrile (MeCN) | 36 | 65-90 | Less viscous than DMF, easier to remove. |
| Tetrahydrofuran (THF) | 7.6 | 40-75 | Lower polarity, may be less effective for ionic nucleophiles. |
| Dichloromethane (DCM) | 9.1 | 30-60 | Can be used, but lower yields are often observed. |
Table 2: Influence of Base on Product Distribution (Substitution vs. Elimination)
| Base | pKa of Conjugate Acid | Predominant Product | Typical Yield of Substitution Product (%) | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Substitution | 75-95 | Mild base, generally favors substitution. |
| Sodium Ethoxide (NaOEt) | 15.9 | Elimination/Rearrangement | < 40 | Strong, hindered base that can promote E2 and Favorskii rearrangement. |
| Triethylamine (Et₃N) | 10.8 | Substitution | 60-85 | Organic base, can also act as a nucleophile in some cases. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Elimination | < 20 | Strong, non-nucleophilic base that strongly favors elimination. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add the amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Substituted Ketone via Suzuki-Miyaura Coupling (Illustrative for α-Aryl Ketones)
While not a direct substitution on the bromine of this compound, this protocol for the synthesis of α-aryl ketones illustrates conditions that can be adapted for cross-coupling reactions. This particular protocol is for the coupling of an aryl halide with a β-diketone, leading to an α-aryl ketone.[6]
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), β-diketone (3.0 mmol), K₃PO₄·3H₂O (3 equiv), and CuI (10 mol %) in DMSO.
-
Reaction Conditions: Heat the mixture at 90 °C for 20 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, the work-up would typically involve dilution with water, extraction with an organic solvent, and purification by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion Rates
A decision tree for troubleshooting low conversion rates.
Diagram 2: Competing Reaction Pathways
Primary reaction pathways and influencing factors.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Show how you would convert (in one or two steps) 1-phenylpropane ... | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability of α-Bromoketones in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling α-bromoketones in solution, focusing on maintaining their stability and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My α-bromoketone solution is turning a violet/brown color. What is happening?
A1: Discoloration, often to a violet or brownish hue, is a common indicator of α-bromoketone degradation.[1] This is frequently caused by exposure to light, which can induce photodecomposition.[1] It is also possible that the compound is undergoing slow decomposition over time, even in the absence of light.[1] To minimize this, always store α-bromoketone solutions in amber vials or otherwise protected from light, and in a cool, dark place.
Q2: I'm observing the formation of an α,β-unsaturated ketone as an impurity in my reaction mixture. What is the cause?
A2: The formation of an α,β-unsaturated ketone is likely due to dehydrobromination of the α-bromoketone. This elimination reaction is particularly favored under basic conditions. The presence of even weak bases, such as pyridine, can promote this degradation pathway. Ensure your reaction and storage solutions are free from basic impurities.
Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with my α-bromoketone?
A3: While α-bromoketones can be dissolved in protic solvents, it is important to be aware of the potential for solvolysis, where the solvent acts as a nucleophile and displaces the bromide. The rate of this reaction is dependent on the specific α-bromoketone and the solvent. For reactions where the α-bromoketone needs to remain intact for extended periods, consider using aprotic solvents such as acetonitrile (B52724), acetone, or dichloromethane (B109758) (DCM).
Q4: What are the primary factors that affect the stability of α-bromoketones in solution?
A4: The main factors influencing the stability of α-bromoketones are:
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pH: They are generally more stable in acidic conditions and degrade in neutral or alkaline solutions due to hydrolysis and elimination reactions.
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Light: Exposure to UV or visible light can cause photodegradation.[1]
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Temperature: Higher temperatures will accelerate the rate of degradation.
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Solvent: Protic solvents can react with α-bromoketones, and the polarity of the solvent can influence reaction rates.
-
Presence of Nucleophiles: α-Bromoketones are reactive towards a wide range of nucleophiles, which will lead to their consumption.
Q5: What are the recommended storage conditions for α-bromoketone solutions?
A5: To maximize stability, solutions of α-bromoketones should be:
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Stored in a cool, dark place, such as a refrigerator.
-
Protected from light by using amber glass vials or wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation or moisture.
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Prepared fresh whenever possible, especially for use in sensitive reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products | Degradation of the α-bromoketone. | Analyze the side products to identify the degradation pathway (e.g., hydrolysis, elimination). Adjust reaction/storage conditions accordingly (e.g., lower pH, protect from light). |
| Low reaction yield | The α-bromoketone may have degraded prior to or during the reaction. | Check the purity of the α-bromoketone before use. Prepare fresh solutions and minimize the time between preparation and use. |
| Inconsistent results | Variable stability of the α-bromoketone solution between experiments. | Standardize storage and handling procedures. Always prepare fresh solutions for critical experiments. |
| Discoloration of solution | Light-induced decomposition. | Store solutions in amber vials or protect from light. Work in a fume hood with the sash down to minimize light exposure. |
Quantitative Data on Stability
While comprehensive stability data for all α-bromoketones is not available, the following table summarizes the reactivity of phenacyl bromide, a common α-bromoketone, with a nucleophile in different solvents. Higher reaction rates can infer lower stability in the presence of similar nucleophiles.
| Solvent | Nucleophile | Relative Rate Constant |
| Acetonitrile | Aniline | ~35,000 |
| Methanol | Pyridine | (qualitatively slower than in aprotic polar solvents) |
Note: This data illustrates the influence of the solvent on the reactivity of an α-bromoketone. The rate of degradation via solvolysis or reaction with impurities will also be solvent-dependent.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for α-Bromoketones
This method can be used to monitor the degradation of an α-bromoketone over time.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the λmax of the specific α-bromoketone).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the α-bromoketone in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system.
-
-
Data Analysis: Monitor the decrease in the peak area of the α-bromoketone and the appearance of new peaks corresponding to degradation products over time.
Protocol 2: Kinetic Analysis of α-Bromoketone Degradation by UV-Vis Spectrophotometry
This method is suitable for monitoring reactions that involve a change in absorbance.
-
Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Procedure:
-
Determine the λmax of the α-bromoketone and any expected colored degradation products.
-
Prepare a solution of the α-bromoketone in the solvent of interest at a known concentration.
-
Place the solution in a quartz cuvette in the thermostatted cell holder at the desired temperature.
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Record the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis: Plot absorbance versus time. The rate of degradation can be determined from the change in absorbance over time. For a first-order reaction, a plot of ln(absorbance) versus time will be linear, and the rate constant can be calculated from the slope.
Visualizations
References
Technical Support Center: Column Chromatography Purification of 1-Bromo-1-phenylpropan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-Bromo-1-phenylpropan-2-one. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica (B1680970) gel (230-400 mesh) is commonly used for the purification of this compound. However, due to the potential for acid-catalyzed decomposition of α-bromoketones on silica, it is advisable to assess the stability of your compound on a TLC plate first. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase such as neutral alumina (B75360).[1][2][3]
Q2: How can I deactivate silica gel to prevent compound degradation?
A2: To deactivate silica gel and neutralize its acidic surface, you can add a small percentage of a basic modifier, such as triethylamine (B128534) (TEA), to your eluent system.[1] A typical concentration of 0.1-1% (v/v) TEA is often sufficient. It is crucial to test the stability of your compound with the TEA-modified eluent on a TLC plate before running the column.
Q3: What is a suitable eluent system for the column chromatography of this compound?
A3: A common and effective eluent system is a gradient of ethyl acetate (B1210297) in hexane.[4] The optimal ratio will depend on the specific impurities in your crude mixture. It is recommended to determine the ideal solvent system by running preliminary TLC plates. Aim for an Rf value of approximately 0.2-0.4 for this compound in the chosen eluent to ensure good separation.
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, it could be due to several factors. The eluent system may not be polar enough. You can gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). Alternatively, your compound may have decomposed on the silica gel.[2] You can test for this by performing a 2D TLC.[2]
Q5: How can I visualize this compound on a TLC plate?
A5: this compound contains a phenyl group and a carbonyl group, which allows for visualization under UV light (254 nm). Additionally, staining with potassium permanganate (B83412) can be used as a general method for visualizing organic compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of the product | - Compound decomposed on the silica gel column.[2]- Eluent system is not polar enough. | - Perform a 2D TLC to check for stability on silica.[2]- If decomposition is observed, deactivate the silica gel with triethylamine or use neutral alumina.[1]- Gradually increase the polarity of the eluent system. |
| Product co-elutes with impurities | - Inappropriate solvent system.[2]- Column was overloaded. | - Optimize the eluent system using TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product).- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot on TLC and column | - Compound is interacting strongly with the acidic sites on the silica gel.[1]- The sample was loaded in a solvent that is too polar. | - Add 0.1-1% triethylamine to the eluent to neutralize acidic sites.[1]- Dissolve the sample in a minimal amount of a low-polarity solvent for loading. |
| Multiple spots observed for the pure product after the column | - Decomposition of the product during chromatography. | - Confirm the stability of the compound on silica gel using 2D TLC.[2]- Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. Optimization may be necessary based on the specific impurities present in the crude material.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Triethylamine (optional)
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Glass chromatography column
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TLC plates (silica gel 60 F254)
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Sand (acid-washed)
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Collection tubes
2. TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v). If streaking is observed, add 0.5% triethylamine to the eluent.
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Identify a solvent system that provides an Rf value of ~0.2-0.4 for the product and good separation from impurities.
3. Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
5. Elution and Fraction Collection:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent as required to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Analysis of this compound
| Eluent System (Hexane:Ethyl Acetate, v/v) | Rf Value of this compound | Observations |
| 95:5 | ~0.5 | Good separation from polar impurities. |
| 90:10 | ~0.35 | Optimal for good separation and reasonable elution time. |
| 80:20 | ~0.2 | Slower elution, may be useful for difficult separations. |
Table 2: Typical Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Sample Load | 500 mg crude material |
| Eluent System | Gradient: Hexane to 15% Ethyl Acetate in Hexane |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Visualizations
References
Validation & Comparative
Purity Analysis of 1-Bromo-1-phenylpropan-2-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-1-phenylpropan-2-one, a key building block in various organic syntheses, is no exception. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment is contingent on several factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of instrumentation. Here, we compare three robust techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the area of an NMR signal and the number of atomic nuclei. |
| Typical Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Common Impurities Detected | Unreacted starting materials (e.g., 1-phenylpropan-2-one), non-volatile byproducts, and some isomers. | Volatile and semi-volatile impurities, including starting materials and byproducts of synthesis. | A wide range of impurities containing NMR-active nuclei, including structural isomers and residual solvents. |
| Quantification | Relative quantification based on peak area percentage (external or internal standards can be used for absolute quantification). | Relative quantification based on peak area percentage; can provide structural information for impurity identification. | Absolute quantification against a certified internal standard without the need for an analyte-specific reference standard.[1][2] |
| Sample Throughput | High, especially with an autosampler. | High, with an autosampler. | Moderate. |
| Destructive Analysis | Yes | Yes | No |
Experimental Protocols
Below are detailed experimental protocols for each of the discussed analytical techniques. These are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine quality control of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC grade acetonitrile (B52724) or methanol.
-
HPLC grade water.
-
Phosphoric acid (optional, for pH adjustment of the mobile phase).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be adjusted to optimize separation.[3] For some acetophenone (B1666503) derivatives, a phosphoric acid modifier can be beneficial.[4][5]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis: Purity is calculated based on the relative peak areas. The mass spectra of the peaks can be compared to a library (e.g., NIST) to identify potential impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[1][2]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) whose NMR signals do not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial, then transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.[7]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Selecting the Appropriate Analytical Method
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following flowchart provides a logical guide for method selection.
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Acetophenone, 5’-bromo-2’-hydroxy- (6CI,7CI,8CI) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GC-MS Characterization of 1-Bromo-1-phenylpropan-2-one and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1-Bromo-1-phenylpropan-2-one and its common synthetic byproducts. An objective comparison with High-Performance Liquid Chromatography (HPLC) is also presented, supported by experimental data and detailed methodologies to aid in analytical method development and impurity profiling.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical, as byproducts can affect the efficacy and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this alpha-bromoketone and its synthesis-related impurities. This guide details the GC-MS characterization and provides a comparative overview with HPLC.
GC-MS Analysis of this compound and its Byproducts
GC-MS analysis enables the separation of this compound from its potential byproducts, followed by their identification based on their unique mass spectra.
Experimental Protocol for GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound and its byproducts is outlined below.
Sample Preparation:
A solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
Identification of Target Compound and Byproducts
The primary compound and its common byproducts can be identified by their retention times and mass spectra.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Phenylpropan-2-one (Starting Material) | ~ 8.5 | 91, 134 |
| This compound | ~ 11.2 | 133, 105, 77, 51 |
| 1,1-Dibromo-1-phenylpropan-2-one | ~ 13.5 | 211, 133, 105, 77 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways. The presence of bromine isotopes (79Br and 81Br) results in characteristic M+2 peaks for bromine-containing fragments.
A predicted fragmentation pattern is as follows:
-
Molecular Ion ([M]+): m/z 212 and 214 (due to 79Br and 81Br isotopes). This peak may be weak or absent.
-
Loss of Bromine radical (•Br): [M - Br]+ at m/z 133. This is often a prominent peak.
-
Benzoyl Cation: [C6H5CO]+ at m/z 105. This is typically the base peak.
-
Phenyl Cation: [C6H5]+ at m/z 77.
-
Loss of Acetyl group (•COCH3): [M - COCH3]+ at m/z 169/171.
-
McLafferty Rearrangement: A fragment at m/z 120 may be observed.
Comparison with High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers an alternative approach for the analysis of this compound, particularly for non-volatile impurities or when derivatization is not desirable.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and affinity for the stationary phase in the liquid phase. |
| Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds. |
| Sensitivity | Generally higher for volatile compounds. | Can be very sensitive with appropriate detectors (e.g., UV, Fluorescence). |
| Selectivity | High, especially with mass spectrometric detection. | High, dependent on column chemistry and mobile phase composition. |
| Sample Preparation | May require derivatization for polar compounds. | Generally simpler, direct injection of liquid samples. |
| Instrumentation Cost | Generally higher. | Can be lower, depending on the detector. |
Experimental Protocol for HPLC Analysis
A general HPLC method for the analysis of aromatic ketones is provided below.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Guide to the Reactivity of 1-Bromo-1-phenylpropan-2-one and N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic introduction and subsequent transformation of functional groups are paramount. Brominated organic compounds are key intermediates due to the bromine atom's ability to serve as a good leaving group in nucleophilic substitutions or as a handle for organometallic cross-coupling reactions. This guide provides an objective comparison between two commercially available brominated compounds: 1-Bromo-1-phenylpropan-2-one, an α-bromoketone, and N-Bromosuccinimide (NBS), a versatile brominating agent. While both contain bromine, their reactivity and synthetic roles are fundamentally different.
Overview: Distinct Roles in Organic Synthesis
N-Bromosuccinimide (NBS) is primarily utilized as a reagent for bromination . It is a convenient and selective source of electrophilic or radical bromine, widely employed to introduce bromine atoms into various organic molecules.[1][2] Its solid, crystalline nature makes it easier and safer to handle than liquid bromine.[3]
This compound is an α-bromoketone , which typically serves as a synthetic intermediate or building block .[4][5] It is not used as a general brominating agent but rather as an electrophile in reactions where the carbon atom attached to the bromine is the target of nucleophilic attack.[4] Its structure combines the reactivity of a ketone with that of a benzylic bromide, making it a valuable precursor for pharmaceuticals and other complex molecules.[5]
Comparative Data and Properties
The following table summarizes the key properties and primary applications of each compound, highlighting their distinct functions in synthetic chemistry.
| Property | N-Bromosuccinimide (NBS) | This compound |
| Molecular Formula | C₄H₄BrNO₂ | C₉H₉BrO[4] |
| Molecular Weight | 177.98 g/mol [6] | 213.07 g/mol [4] |
| Appearance | White to off-white crystalline solid[6][7] | Light yellow to colorless liquid[8] |
| Primary Role | Brominating Agent : Source of Br⁺ or Br•[2][9] | Synthetic Intermediate / Alkylating Agent : Electrophilic substrate[4][5] |
| Key Applications | • Allylic & Benzylic Bromination (Wohl-Ziegler)[1][2]• α-Bromination of Carbonyls[1][10]• Electrophilic Addition to Alkenes (Bromohydrin formation)[2][3]• Electrophilic Aromatic Substitution[1] | • Synthesis of α-aminoketones (via substitution with amines)[9]• Precursor to pharmaceuticals and agrochemicals[5]• Formation of C-C bonds via cross-coupling or enolate alkylation[4] |
| Common Reaction Types | Radical Substitution, Electrophilic Addition, Electrophilic Substitution[2] | Nucleophilic Substitution (typically SN2), Cross-Coupling Reactions[4][5] |
Mechanisms of Reactivity: A Visual Comparison
The divergent applications of NBS and this compound stem from their fundamentally different reaction mechanisms.
N-Bromosuccinimide (NBS): A Source of Radical and Electrophilic Bromine
NBS is renowned for its ability to provide a low, constant concentration of bromine (Br₂) or bromine radicals (Br•), which allows for highly selective reactions.[11] In the presence of a radical initiator (like AIBN or light), NBS is the reagent of choice for allylic and benzylic bromination via a radical chain mechanism.[12][13] It can also act as a source of electrophilic bromine for the α-bromination of ketones or for addition reactions to alkenes.[1][2]
This compound: An Electrophilic Substrate
As an α-bromoketone, the primary reactivity of this compound involves the carbon atom bonded to the bromine. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in substitution reactions, typically proceeding via an SN2 mechanism. This reaction is a powerful method for forming new carbon-heteroatom or carbon-carbon bonds.
Experimental Protocols: Representative Methodologies
Protocol 1: Allylic Bromination using NBS
This protocol is a general procedure for the Wohl-Ziegler reaction, a classic application of NBS.[2]
Objective: To synthesize 3-bromocyclohexene (B24779) from cyclohexene (B86901).
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, a solution of cyclohexene (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄ is prepared.
-
NBS (1.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux (approx. 77°C for CCl₄) and stirred. The reaction can also be initiated by irradiation with a sunlamp.[2]
-
The reaction progress is monitored by TLC or GC. The solid succinimide (B58015) byproduct will float to the surface as the reaction proceeds.
-
Upon completion, the mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromocyclohexene, which can be further purified by distillation.
Protocol 2: Synthesis of an α-Aminoketone using this compound
This protocol describes a typical nucleophilic substitution reaction on an α-bromoketone.[9]
Objective: To synthesize an α-aminoketone from this compound and a secondary amine.
Materials:
-
This compound
-
A secondary amine (e.g., morpholine, 2.2 eq)
-
A suitable solvent (e.g., acetonitrile (B52724) or THF)
-
Base (e.g., K₂CO₃, optional, to scavenge HBr)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
This compound (1.0 eq) is dissolved in the chosen solvent in a round-bottom flask.
-
The secondary amine (2.2 eq) is added to the solution. An excess is used to react with the substrate and neutralize the HBr byproduct.
-
The reaction mixture is stirred at room temperature. Gentle heating may be required for less reactive amines.
-
The reaction progress is monitored by TLC until the starting α-bromoketone is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the amine hydrobromide salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-aminoketone, which can be purified by column chromatography or recrystallization.
Conclusion
While both this compound and N-Bromosuccinimide are valuable reagents in organic synthesis, they occupy distinct and non-interchangeable roles.
-
N-Bromosuccinimide is the reagent of choice for performing brominations . Its unique ability to act as a source for both radical and electrophilic bromine under different conditions makes it a versatile tool for installing bromine atoms onto a wide variety of substrates.[1][9]
-
This compound is a functionalized synthetic building block . Its reactivity is defined by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions to build molecular complexity.[4][5]
For the synthetic chemist, understanding this fundamental difference is crucial for strategic reagent selection and the successful design of synthetic routes. NBS is used to make brominated compounds, while α-bromoketones like this compound are the resulting brominated compounds used in subsequent transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy this compound | 23022-83-5 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 7. suru-chem.com [suru-chem.com]
- 8. 1-Bromo-1-phenyl-2-propanone,1-Bromo-1-phenylacetone,Cas No 23022-83-5, Taj Pharmaceuticals Limited, Exporter, manufacturere, India, [tajapi.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Quality Control Parameters for Alpha-Bromoketones in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Alpha-bromoketones are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their inherent reactivity, while synthetically advantageous, also predisposes them to impurity formation and degradation. Consequently, stringent quality control is paramount to ensure the identity, purity, and stability of these critical starting materials, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the essential quality control parameters for alpha-bromoketones, detailing analytical methodologies and typical acceptance criteria.
Key Quality Control Parameters and Analytical Methodologies
The quality of an alpha-bromoketone is assessed through a series of analytical tests, each targeting specific attributes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography (GC) for residual solvent analysis, and spectroscopic methods (NMR, IR) for identity confirmation.
Table 1: Comparison of Primary Analytical Methods for Quality Control
| Parameter | Primary Method | Alternative Method(s) | Purpose |
| Identity | 1H NMR, 13C NMR, IR | Mass Spectrometry (MS) | Confirms the chemical structure and distinguishes it from related compounds. |
| Purity and Impurities | HPLC (UV detection) | GC-MS (for volatile impurities) | Quantifies the main component and detects/quantifies process-related impurities and degradation products. |
| Residual Solvents | GC with Headspace (HS) sampling and Flame Ionization Detection (FID) | GC-MS | Quantifies volatile organic solvents remaining from the synthesis and purification processes. |
| Water Content | Karl Fischer Titration | Loss on Drying (LOD) | Measures the amount of water present, which can affect stability. |
| Appearance | Visual Inspection | - | Assesses the physical state (e.g., crystalline solid), color, and clarity. |
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of alpha-bromoketones and quantifying any impurities. A well-developed, stability-indicating HPLC method can separate the alpha-bromoketone from its starting materials, by-products of synthesis (such as di-brominated species), and degradation products.
Common Process-Related Impurities:
-
Starting Ketone: Unreacted starting material is a common impurity.
-
Di-brominated Ketones: Over-bromination can lead to the formation of di-bromo species.
-
Other Halogenated Ketones: If mixed halogenating agents are used.
Potential Degradation Products:
Forced degradation studies, where the alpha-bromoketone is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and developing a stability-indicating HPLC method.[1][2][3][4][5]
Table 2: Typical HPLC Method Parameters for the Analysis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) in a gradient or isocratic elution.[6][7][8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity of 2-Bromo-1-phenylethanone
-
Sample Preparation: Accurately weigh and dissolve the 2-bromo-1-phenylethanone sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of known purity in the same manner.
-
Chromatographic System: Use a validated HPLC system equipped with a UV detector.
-
Analysis: Inject the sample and standard solutions into the chromatograph.
-
Quantification: Determine the purity by comparing the peak area of the main component in the sample to that of the reference standard, or by area normalization, assuming all impurities have a similar response factor.
Identity Confirmation by NMR and IR Spectroscopy
Spectroscopic techniques provide an unambiguous confirmation of the chemical structure of the alpha-bromoketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons. The protons on the carbon adjacent to the bromine and carbonyl groups will have a characteristic chemical shift.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon has a distinct downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent peak for an alpha-bromoketone is the carbonyl (C=O) stretch.
Table 3: Representative Spectroscopic Data for 2-Bromo-1-phenylethanone
| Technique | Parameter | Characteristic Signal |
| ¹H NMR | Chemical Shift (δ) | ~4.4 ppm (s, 2H, -CH₂Br), 7.5-8.0 ppm (m, 5H, Ar-H)[9][10] |
| ¹³C NMR | Chemical Shift (δ) | ~31 ppm (-CH₂Br), ~191 ppm (C=O), 128-134 ppm (Aromatic C) |
| IR | Wavenumber (cm⁻¹) | ~1690 cm⁻¹ (C=O stretch, strong)[11] |
Residual Solvent Analysis by Gas Chromatography (GC)
Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[12] Their levels are strictly controlled due to their potential toxicity. The standard method for their analysis is GC with headspace sampling, as outlined in pharmacopeias such as the USP <467>.
Table 4: Typical GC-HS Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector | Headspace Sampler |
| Oven Temperature | Programmed ramp (e.g., 40°C for 20 min, ramp to 240°C) |
| Detector | Flame Ionization Detector (FID) |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or other high-boiling solvent |
Experimental Protocol: GC-HS for Residual Solvents
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in the chosen diluent.
-
Sample Preparation: Accurately weigh the alpha-bromoketone sample into a headspace vial and add the diluent.
-
Headspace Analysis: Place the vials in the headspace autosampler, which heats the vials to a specific temperature to allow the volatile solvents to partition into the headspace gas.
-
Injection and Separation: A portion of the headspace gas is automatically injected into the GC for separation.
-
Quantification: The peak areas of the solvents in the sample are compared to those in the standard to determine their concentrations.
Acceptance Criteria
Acceptance criteria for alpha-bromoketones, as pharmaceutical intermediates, are established based on regulatory guidelines (such as ICH Q3A and Q11), process capability, and the potential impact of impurities on the final API.[12][13][14][15][16][17][18][19][20]
Table 5: Typical Quality Control Specifications for an Alpha-Bromoketone
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Identity (by IR) | Conforms to the reference spectrum |
| Purity (by HPLC) | ≥ 99.0% |
| Individual Unspecified Impurity (by HPLC) | ≤ 0.10% |
| Total Impurities (by HPLC) | ≤ 0.5% |
| Residual Solvents | Meets USP <467> or ICH Q3C limits |
| Water Content (by Karl Fischer) | ≤ 0.5% |
Conclusion
A robust quality control strategy for alpha-bromoketones is essential for ensuring the consistency and quality of pharmaceutical manufacturing processes. This involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify purity and impurities, and control residual solvents. The implementation of validated analytical methods with appropriate acceptance criteria, as outlined in this guide, provides the necessary assurance of the suitability of these critical intermediates for use in the synthesis of APIs.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. asianjpr.com [asianjpr.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2’-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2-Bromoacetophenone | SIELC Technologies [sielc.com]
- 9. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]
- 11. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 12. jpionline.org [jpionline.org]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. gov.il [gov.il]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. database.ich.org [database.ich.org]
- 19. youtube.com [youtube.com]
- 20. ikev.org [ikev.org]
Comparing the efficacy of different brominating agents for ketone synthesis
For Researchers, Scientists, and Drug Development Professionals
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the construction of a wide array of pharmaceuticals and complex molecules. The choice of a brominating agent is paramount, directly influencing the reaction's efficiency, selectivity, and safety profile. This guide provides an objective comparison of common brominating agents for the α-bromination of ketones, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
This guide evaluates the efficacy of four widely used brominating agents: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PyBr₃), Tetrabutylammonium Tribromide (TBABr₃), and elemental Bromine (Br₂). The comparison focuses on key performance indicators including reaction yield, selectivity, reaction conditions, and safety/handling considerations. While Pyridinium Tribromide and Tetrabutylammonium Tribromide often offer advantages in terms of safety and handling, N-Bromosuccinimide remains a versatile and effective reagent, particularly with appropriate catalytic activation. Elemental bromine, though a powerful brominating agent, presents significant handling hazards.
Data Presentation: Comparison of Brominating Agents
The following table summarizes the performance of different brominating agents in the α-bromination of various ketone substrates. The data has been compiled from multiple sources to provide a comparative overview.
| Ketone Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Acetophenone (B1666503) | Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 | [1] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low | [1] | |
| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 | [1] | |
| Tetrabutylammonium Tribromide | Dichloromethane (B109758)/Methanol | Room Temp | 1-5 | 92 | ||
| 4-Chloroacetophenone | Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 | [1][2] |
| 4-Trifluoromethylacetophenone | Pyridinium Tribromide | Acetic Acid | 90 | 3 | 90 | [2] |
| 3',5'-Diacetoxyacetophenone (B17105) | N-Bromosuccinimide (NBS) | Acetic Acid | 80 | 2-4 | High | [3] |
| Propiophenone | Bromine (Br₂) / H₂O₂ | Glacial Acetic Acid | 15-25 | - | 90-97 | [3] |
| Cyclohexanone | N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) / Diethyl Ether | 25 | - | Good | [4] |
| 2-Butanone | Bromine (Br₂) | Aqueous Acetate Buffer | - | - | - | [5] |
| Various Aralkyl Ketones | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | Reflux | - | High |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[1][2]
-
Materials: 4-Chloroacetophenone, Pyridinium Tribromide, Glacial Acetic Acid.
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroacetophenone (5.0 mmol, 0.77 g) in 20 mL of glacial acetic acid.
-
To the stirred solution, add pyridine (B92270) hydrobromide perbromide (5.5 mmol, 1.76 g).
-
Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry to afford 2-bromo-4'-chloroacetophenone.
-
α-Bromination of 3',5'-Diacetoxyacetophenone using N-Bromosuccinimide (NBS)[3]
-
Materials: 3',5'-Diacetoxyacetophenone, N-Bromosuccinimide, Glacial Acetic Acid, Dichloromethane, Saturated Sodium Thiosulfate (B1220275), Saturated Sodium Bicarbonate, Brine.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.
-
Add N-Bromosuccinimide (12 mmol, 2.14 g) to the solution.
-
Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
-
α-Bromination of Acetophenone using Tetrabutylammonium Tribromide (TBABr₃)
-
Materials: Acetophenone, Tetrabutylammonium Tribromide, Dichloromethane, Methanol.
-
Procedure:
-
To a solution of acetophenone (1 mmol) in a mixture of dichloromethane and methanol, add an equimolar amount of Tetrabutylammonium Tribromide.
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain 2-bromo-1-phenylethanone.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The general workflow for the α-bromination of a ketone, from reagent selection to product isolation and analysis, is depicted in the following diagram.
Caption: General workflow for the α-bromination of ketones.
Conclusion
The selection of a brominating agent for ketone synthesis is a critical decision that impacts reaction outcomes and laboratory safety.
-
Pyridinium Tribromide and Tetrabutylammonium Tribromide are excellent choices for their ease of handling as stable solids and high yields in many cases, making them safer alternatives to liquid bromine.[5][6]
-
N-Bromosuccinimide (NBS) is a versatile and widely used reagent that can provide high yields and selectivity, often requiring acid or radical initiation.[3] Its solid nature is also an advantage over bromine.
-
Elemental Bromine (Br₂) , while a potent and fundamental brominating agent, is highly corrosive, toxic, and difficult to handle, posing significant safety risks.[2]
For researchers prioritizing safety and ease of use without compromising on yield, Pyridinium Tribromide and Tetrabutylammonium Tribromide are highly recommended. NBS remains a stalwart in the field, offering a breadth of applications. The choice ultimately depends on the specific ketone substrate, desired scale of the reaction, and the safety infrastructure available.
References
- 1. Tetrabutylammonium Tribromide (TBATB) as An Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
Reactivity of Alpha-Chloro vs. Alpha-Bromo Ketones: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and high yield. Alpha-haloketones are pivotal intermediates, serving as versatile synthons for a myriad of molecular transformations. The choice between an alpha-chloro and an alpha-bromo ketone can significantly influence reaction kinetics, yields, and even the feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of these two classes of compounds, supported by experimental data, detailed protocols for key reactions, and a logical framework for understanding the factors governing their reactivity.
Executive Summary
Experimental evidence consistently demonstrates that alpha-bromo ketones are more reactive electrophiles than their alpha-chloro counterparts in most nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond, relative to the carbon-chlorine bond, facilitates faster bond cleavage, which is often the rate-determining step in these reactions. This difference in reactivity can be strategically exploited to optimize reaction conditions, reduce reaction times, and handle sensitive substrates under milder conditions.
Data Presentation: A Quantitative Comparison
The enhanced reactivity of alpha-bromo ketones over alpha-chloro ketones is not merely qualitative. Quantitative kinetic studies have elucidated the magnitude of this difference across various reaction platforms.
Table 1: Relative Rates of Nucleophilic Substitution (SN2) of Phenacyl Halides
The SN2 reaction of phenacyl halides with various nucleophiles provides a direct measure of the electrophilicity of the alpha-carbon and the leaving group ability of the halide.
| Phenacyl Halide | Relative Rate (vs. Phenacyl Chloride) |
| Phenacyl Chloride | 1 |
| Phenacyl Bromide | 50 - 100 |
| Phenacyl Iodide | ~2500 (extrapolated) |
Data compiled and extrapolated from studies on related systems. The significant increase in rate from chloride to bromide is a consistent trend.[1]
Table 2: Comparative Reaction Rates in the Favorskii Rearrangement
The Favorskii rearrangement, a key transformation of alpha-halo ketones to form carboxylic acid derivatives, involves an intramolecular nucleophilic substitution where the halide is the leaving group. Kinetic studies on substituted cyclohexanones reveal a substantial rate enhancement when bromide is the leaving group.
| Substrate | Br/Cl Rate Ratio |
| 4,4-Disubstituted Cyclohexanones | 36 - 116 |
These ratios indicate that the alpha-bromo ketones undergo the rearrangement 36 to 116 times faster than the corresponding alpha-chloro ketones under the same conditions.[2]
Factors Influencing Reactivity: A Logical Framework
The differential reactivity of alpha-chloro and alpha-bromo ketones can be rationalized by considering several key physicochemical properties.
Caption: Logical relationship of factors determining the higher reactivity of α-bromo ketones.
Experimental Protocols for Key Reactions
The following protocols provide standardized methodologies for common reactions involving alpha-halo ketones, highlighting the practical implications of their differential reactivity.
Nucleophilic Substitution: Alkylation of an Amine
This protocol describes the N-alkylation of aniline (B41778) with a phenacyl halide. The reaction with phenacyl bromide proceeds readily, while the reaction with phenacyl chloride often requires the addition of a catalyst to proceed at a reasonable rate.
Experimental Workflow for Amine Alkylation
Caption: Comparative workflow for amine alkylation with α-chloro and α-bromo ketones.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) and the respective alpha-halo ketone (1.0 eq.) in anhydrous ethanol.
-
Catalyst Addition (for alpha-chloro ketone): For the reaction involving the alpha-chloro ketone, add sodium iodide (0.1 eq.) to the mixture. This facilitates an in-situ Finkelstein reaction, generating the more reactive alpha-iodo ketone.
-
Reaction: Heat the reaction mixture to reflux. The reaction with the alpha-bromo ketone is typically complete within 1-2 hours, while the reaction with the alpha-chloro ketone may require 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure alpha-anilino ketone.
Favorskii Rearrangement of a Cyclic Alpha-Halo Ketone
This protocol outlines the ring contraction of 2-halocyclohexanone to methyl cyclopentanecarboxylate. The superior leaving group ability of bromide leads to a significantly faster reaction for 2-bromocyclohexanone (B1249149).
Protocol:
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide (B1231860) by dissolving sodium metal (1.2 eq.) in anhydrous methanol.
-
Substrate Addition: Cool the sodium methoxide solution to 0 °C in an ice bath. Add a solution of the 2-halocyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction with 2-bromocyclohexanone is generally complete in a shorter time frame (e.g., 1-2 hours) compared to 2-chlorocyclohexanone (B41772) (e.g., 4-6 hours). Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield methyl cyclopentanecarboxylate.
Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-aminothiazole (B372263) derivative from an alpha-halo ketone and thiourea (B124793). The reaction proceeds via a nucleophilic attack of the sulfur of thiourea on the alpha-carbon of the ketone.
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the alpha-halo ketone (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux. The reaction with an alpha-bromo ketone will typically proceed to completion faster (e.g., 1-3 hours) than with the corresponding alpha-chloro ketone (e.g., 4-8 hours). Monitor the reaction by TLC.
-
Work-up: Once the starting ketone is consumed, cool the reaction mixture and neutralize with a base such as aqueous sodium bicarbonate.
-
Isolation and Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Conclusion
The choice between an alpha-chloro and an alpha-bromo ketone is a critical decision in the design of a synthetic route. While alpha-chloro ketones are often more cost-effective, the superior reactivity of alpha-bromo ketones frequently justifies their use, particularly when dealing with less reactive nucleophiles, thermally sensitive substrates, or when shorter reaction times are desirable. Understanding the fundamental principles of leaving group ability and bond strength, as supported by the quantitative data presented, empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in drug discovery and development.
References
The Efficacy of 1-Bromo-1-phenylpropan-2-one in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-1-phenylpropan-2-one, an α-bromoketone, is a versatile reagent in organic synthesis, serving as a crucial intermediate in the production of a wide range of pharmaceuticals and fine chemicals. Its reactivity, largely dictated by the presence of the bromine atom alpha to a carbonyl group, makes it a valuable precursor for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the performance of this compound in specific, pivotal reactions, supported by experimental data and detailed methodologies. We will benchmark its performance against alternative reagents to offer a clear perspective on its utility in synthetic chemistry.
I. N-Alkylation of Primary Amines: Synthesis of Cathinone (B1664624) Derivatives
A significant application of this compound is in the N-alkylation of primary amines, a key step in the synthesis of substituted cathinones. This class of compounds is of great interest in medicinal chemistry and drug development. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon bearing the bromine atom.
Comparative Performance of Halogenated Precursors
The choice of the halogen in the α-haloketone precursor significantly influences the reaction rate and yield. The general reactivity trend for nucleophilic substitution is α-iodo > α-bromo > α-chloro ketones.[1] This is attributed to the better leaving group ability of iodide compared to bromide and chloride.
While direct side-by-side comparative data for the synthesis of a specific cathinone using different halogenated precursors is not extensively available in peer-reviewed literature, the established reactivity trend of α-haloketones allows for a qualitative comparison. For instance, in the synthesis of 4-methylmethcathinone (mephedrone), the precursor is often 2-bromo-4'-methylpropiophenone (B29744), an analogue of this compound.[2][3][4] The use of the bromo-compound is a balance between reactivity and the stability of the starting material. While an iodo-ketone would likely lead to a faster reaction, it may be less stable and more expensive. A chloro-ketone would be more stable but would likely require harsher reaction conditions and may result in lower yields.
Table 1: Qualitative Comparison of α-Haloketones in N-Alkylation Reactions
| Feature | α-Chloroketone | α-Bromoketone | α-Iodoketone |
| Reactivity | Lower | Moderate | Higher |
| Reaction Rate | Slower | Faster | Fastest |
| Required Conditions | Harsher (higher temp., stronger base) | Milder | Mildest |
| Starting Material Stability | High | Moderate | Lower |
| Cost | Generally Lower | Moderate | Higher |
Experimental Protocol: Synthesis of 4-Methylmethcathinone (Mephedrone)
This protocol describes the synthesis of 4-methylmethcathinone from 4-methylpropiophenone, which involves the formation of an α-bromoketone intermediate analogous to this compound.[2][3][5]
Step 1: α-Bromination of 4-Methylpropiophenone
-
Reagents: 4-methylpropiophenone, Bromine, Dichloromethane (B109758), Hydrobromic acid (48% aq.).
-
Procedure: To a solution of 4-methylpropiophenone (100 mmol) in dichloromethane (50 mL), add one drop of hydrobromic acid followed by the dropwise addition of bromine (100 mmol) with stirring at room temperature. The reaction mixture is stirred for 1 hour and then concentrated under vacuum to yield 2-bromo-4'-methylpropiophenone. The crude product can be purified by recrystallization from diethyl ether.[5]
-
Yield: ~99%[5]
Step 2: N-Alkylation with Methylamine (B109427)
-
Reagents: 2-bromo-4'-methylpropiophenone, Methylamine hydrochloride, Triethylamine.
-
Procedure: A suspension of 2-bromo-4'-methylpropiophenone (20 mmol) and methylamine hydrochloride is reacted in the presence of triethylamine. The mixture is stirred, and the resulting 4-methylmethcathinone hydrochloride is isolated. The final product is purified by recrystallization from isopropanol.[3]
-
Yield: ~45%[2]
Logical Relationship of the Synthesis Pathway
Caption: Synthesis pathway of 4-Methylmethcathinone.
II. The Favorskii Rearrangement
The Favorskii rearrangement is a base-induced reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, typically esters, after reacting with an alkoxide. This reaction is a powerful tool for carbon skeleton rearrangement.
Comparative Reactivity of α-Haloketones
The reactivity of α-haloketones in the Favorskii rearrangement also follows the trend: α-iodo > α-bromo > α-chloro.[1] The better leaving group ability of the heavier halogens facilitates the formation of the cyclopropanone (B1606653) intermediate, which is the rate-determining step.
Table 2: Hypothetical Comparison of α-Haloketones in the Favorskii Rearrangement of a Cyclic Ketone
| Substrate | Base | Solvent | Product | Reaction Time | Yield |
| 2-chlorocyclohexanone | NaOMe | MeOH | Methyl cyclopentanecarboxylate | Slower | Good |
| 2-bromocyclohexanone | NaOMe | MeOH | Methyl cyclopentanecarboxylate | Faster | Excellent |
| 2-iodocyclohexanone | NaOMe | MeOH | Methyl cyclopentanecarboxylate | Fastest | Excellent |
| (Note: This table is based on general reactivity principles of α-haloketones as specific comparative data for this compound in this reaction is not readily available in the literature.[1]) |
Experimental Protocol: General Procedure for the Favorskii Rearrangement
-
Reagents: α-bromoketone, Sodium methoxide (B1231860), Methanol (B129727).
-
Procedure: The α-bromoketone is dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Experimental Workflow for Favorskii Rearrangement
Caption: General workflow for the Favorskii rearrangement.
III. Signaling Pathways and Drug Development
Substituted cathinones, synthesized from precursors like this compound, are known to interact with monoamine transporters in the brain, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[6] Their mechanism of action can be broadly categorized as either monoamine transporter substrates (releasers) or inhibitors (blockers), leading to an increase in the extracellular concentrations of these neurotransmitters.[6] This modulation of monoaminergic signaling is the basis for their psychoactive effects and therapeutic potential.
Simplified Monoaminergic Signaling Pathway
Caption: Interaction of cathinone derivatives with monoamine transporters.
Conclusion
This compound is a highly effective reagent in organic synthesis, particularly for the N-alkylation of amines to produce substituted cathinones. Its performance, governed by the reactivity of the carbon-bromine bond, offers a favorable balance between reaction efficiency and starting material stability when compared to its chloro and iodo analogues. The detailed protocols and comparative data presented in this guide underscore its utility and provide a valuable resource for researchers and professionals in the field of drug development and synthetic chemistry. The choice of α-haloketone remains a critical decision in synthetic planning, with α-bromoketones like this compound often representing the optimal choice for a combination of reactivity, stability, and cost-effectiveness.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Differentiating Isomers of 1-Bromo-1-phenylpropan-2-one
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. The positional isomerism of a halogen on a carbon backbone can significantly alter a molecule's reactivity, stability, and biological activity. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-1-phenylpropan-2-one and its constitutional isomers, offering a practical framework for their differentiation using routine analytical techniques.
This comparison will focus on the key distinguishing features in the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the following isomers:
-
This compound
-
2-Bromo-1-phenylpropan-1-one
-
3-Bromo-1-phenylpropan-1-one
Due to the presence of a chiral center, this compound exists as a pair of enantiomers, (R)- and (S)-1-Bromo-1-phenylpropan-2-one. In achiral spectroscopic environments, these enantiomers are indistinguishable. Therefore, the data presented for this compound can be considered representative of either the individual enantiomers or the racemic mixture.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three constitutional isomers of bromo-phenylpropanone. This data has been compiled from various spectral databases and literature sources.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Protons | This compound | 2-Bromo-1-phenylpropan-1-one | 3-Bromo-1-phenylpropan-1-one | Rationale for Differentiation |
| Aromatic-H | ~7.35 (m) | ~7.5-8.0 (m) | ~7.4-8.0 (m) | The phenyl protons in this compound are generally observed at a slightly more upfield region compared to the other two isomers where the phenyl group is directly attached to the electron-withdrawing carbonyl group. |
| Methine-H (CH-Br) | ~5.23 (s) | ~5.4 (q) | - | The chemical shift and multiplicity of the proton on the carbon bearing the bromine atom is a key differentiator. In the 1-bromo isomer, it appears as a singlet, while in the 2-bromo isomer, it is a quartet due to coupling with the adjacent methyl protons. This signal is absent in the 3-bromo isomer. |
| Methylene-H (CH₂) | - | - | ~3.4 (t, -CH₂-Br), ~3.6 (t, -CH₂-CO) | The 3-bromo isomer is easily identified by the presence of two triplets corresponding to the two methylene (B1212753) groups. |
| Methyl-H (CH₃) | ~2.3 (s) | ~1.9 (d) | - | The methyl group in the 1-bromo isomer is a singlet, whereas in the 2-bromo isomer, it is a doublet due to coupling with the adjacent methine proton. The 3-bromo isomer lacks a methyl group. |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | This compound | 2-Bromo-1-phenylpropan-1-one | 3-Bromo-1-phenylpropan-1-one | Rationale for Differentiation |
| C=O | ~200 | ~195 | ~196 | The carbonyl carbon chemical shifts are relatively similar but may show slight variations. |
| C-Br | ~45 | ~40 | ~28 | The chemical shift of the carbon directly attached to the bromine atom is significantly different for each isomer, providing a clear diagnostic tool. |
| Aromatic C | ~128-135 | ~128-134 | ~128-136 | The aromatic carbon signals will be present in all isomers, with subtle differences in their chemical shifts. |
| CH₃ | ~28 | ~22 | - | The presence and chemical shift of the methyl carbon can distinguish the 1- and 2-bromo isomers from the 3-bromo isomer. |
| CH₂ | - | - | ~35 (-CH₂-Br), ~40 (-CH₂-CO) | The presence of two methylene carbon signals is unique to the 3-bromo isomer. |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2-Bromo-1-phenylpropan-1-one | 3-Bromo-1-phenylpropan-1-one | Rationale for Differentiation |
| C=O Stretch | ~1720 | ~1690 | ~1685 | The carbonyl stretching frequency is influenced by the position of the bromine atom. The electron-withdrawing bromine on the alpha-carbon in the 1- and 2-bromo isomers can slightly shift the C=O frequency compared to the 3-bromo isomer. |
| C-Br Stretch | ~600-700 | ~600-700 | ~600-700 | The C-Br stretching vibration is typically observed in the fingerprint region and can be used for confirmation. |
| Aromatic C-H Stretch | ~3030-3100 | ~3030-3100 | ~3030-3100 | Present in all isomers. |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 | Present in all isomers. |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragmentation Patterns (m/z)
| Fragment | This compound | 2-Bromo-1-phenylpropan-1-one | 3-Bromo-1-phenylpropan-1-one | Rationale for Differentiation |
| [M]+• | 212/214 | 212/214 | 212/214 | The molecular ion peaks will show the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| [M-Br]+ | 133 | 133 | 133 | Loss of the bromine radical is a common fragmentation pathway for all isomers. |
| [C₆H₅CO]+ | - | 105 | 105 | The presence of a strong benzoyl cation peak at m/z 105 is characteristic of the 2- and 3-bromo isomers where the phenyl and carbonyl groups are directly connected. This peak would be absent or very weak for the 1-bromo isomer. |
| [CH₃CO]+ | 43 | - | - | A prominent acetyl cation peak at m/z 43 is a key indicator for the 1-bromo isomer. |
| [C₆H₅CHBr]+ | 183/185 | - | - | Fragmentation at the C-C bond between the carbonyl and the brominated carbon in the 1-bromo isomer can lead to this fragment. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 220-240 ppm. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Solid Film): For liquid samples, a single drop is placed between two KBr or NaCl plates. For solid samples, a thin film is created by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron ionization (EI) is typically used with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each fragment ion.
Visualization of Isomeric Relationships and Analysis Workflow
The following diagrams illustrate the structural relationships between the isomers and the logical workflow for their spectroscopic differentiation.
Caption: Constitutional isomers of bromo-phenylpropanone.
Caption: Experimental workflow for isomer differentiation.
Kinetic studies comparing the reaction rates of various alpha-haloketones.
For Immediate Publication
This guide provides a comprehensive comparison of the reaction kinetics of various alpha-haloketones, offering valuable insights for researchers and professionals in the fields of organic synthesis and drug development. The reactivity of alpha-haloketones is a critical factor in the synthesis of a wide array of organic compounds, and understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The inherent reactivity of alpha-haloketones is primarily dictated by the nature of the halogen substituent, with the general trend following the order of iodide > bromide > chloride.[1] This trend is attributed to the carbon-halogen bond strength and the polarizability of the halogen atom.[1] Weaker carbon-halogen bonds and greater polarizability lead to a better leaving group, thus accelerating the rate of nucleophilic substitution.
Comparative Kinetic Data: Nucleophilic Substitution
The following tables summarize quantitative data from kinetic studies on the nucleophilic substitution reactions of various alpha-haloketones. These data highlight the significant impact of the halogen atom on the reaction rate.
Table 1: Relative Reaction Rates of Phenacyl Halides with Iodide in Acetone
| Alpha-Haloketone | Relative Rate Constant | Reference |
| Phenacyl chloride | 1,650 | Conant et al., 1924[2] |
| Phenacyl bromide | 132,000 | Conant et al., 1924[2] |
Table 2: Relative Reaction Rates of Haloacetones with Iodide in Acetone
| Alpha-Haloketone | Relative Rate Constant | Reference |
| Chloroacetone | 1 | Fieser & Fieser, 1967[2] |
| Bromoacetone | 35,000 | Fieser & Fieser, 1967[2] |
The data unequivocally demonstrates that alpha-bromoketones exhibit substantially higher reaction rates compared to their alpha-chloro counterparts. This enhanced reactivity of alpha-bromoketones allows for the use of milder reaction conditions and can be particularly advantageous in syntheses involving sensitive substrates.
The Favorskii Rearrangement
The Favorskii rearrangement is a notable reaction of alpha-haloketones, typically proceeding through a cyclopropanone (B1606653) intermediate when an enolizable alpha-proton is present.[3][4][5] This reaction is catalyzed by a base and leads to the formation of carboxylic acid derivatives.[3][4][5][6] The choice of base dictates the product, with hydroxides yielding carboxylic acids, alkoxides producing esters, and amines forming amides.[5][6] For cyclic alpha-haloketones, this rearrangement results in a characteristic ring contraction.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
